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  • Product: 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid
  • CAS: 1039931-32-2

Core Science & Biosynthesis

Foundational

1-(2-Methylphenyl)cyclohexane-1-carboxylic acid CAS number and identifiers

[1] Executive Summary & Chemical Identity[1][2] 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid is a sterically hindered carboxylic acid and a structural analog of the established chemical intermediate 1-phenylcyclohexan...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity[1][2]

1-(2-Methylphenyl)cyclohexane-1-carboxylic acid is a sterically hindered carboxylic acid and a structural analog of the established chemical intermediate 1-phenylcyclohexanecarboxylic acid.[1] It serves as a critical scaffold in Structure-Activity Relationship (SAR) studies targeting the NMDA receptor, specifically in the development of dissociative anesthetics and antitussives where ortho-substitution is used to modulate receptor binding affinity and metabolic stability.

Note on Regulatory Status: This compound is a direct structural isomer of precursors used in the synthesis of Schedule I/II controlled substances (e.g., Phencyclidine analogs).[1] Researchers must verify local compliance regulations regarding aryl-cyclohexyl systems before procurement or synthesis.

Core Identifiers
ParameterDetail
IUPAC Name 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid
Common Synonyms 1-(o-Tolyl)cyclohexanecarboxylic acid; 1-(2-Tolyl)cyclohexane-1-carboxylic acid
CAS Registry Number Not Listed (Research Chemical)*
Parent Analog CAS 1137-73-1 (1-Phenylcyclohexanecarboxylic acid)
Molecular Formula C₁₄H₁₈O₂
Molecular Weight 218.29 g/mol
SMILES CC1=CC=CC=C1C2(CCCCC2)C(=O)O
InChI Key (Predicted) UTBUSXPYYDGYGA-UHFFFAOYSA-N

*Note: While the p-tolyl isomer (CAS 84682-27-9) and the ester derivatives (CAS 18731-58-3) are indexed, the specific ortho-acid isomer lacks a widely cited CAS number in public commercial registries, classifying it as a niche research entity.[1]

Physicochemical Properties & Structural Analysis[1][2][5]

The introduction of a methyl group at the ortho position of the phenyl ring introduces significant steric strain (the "Ortho Effect"), which fundamentally alters the chemical reactivity compared to the unsubstituted parent compound.

Predicted Properties
PropertyValue / PredictionConfidence
Physical State Crystalline SolidHigh
Melting Point 115–125 °C (Predicted)Medium (Parent MP: 103°C)
Solubility Insoluble in water; Soluble in DCM, EtOH, Et₂OHigh
pKa ~4.8 (Carboxylic Acid)High
LogP 3.7 (Lipophilic)High
The "Ortho Effect" in Synthesis

The proximity of the o-methyl group to the quaternary carbon (C1 of cyclohexane) creates a "steric wall." This has two major implications:

  • Inhibition of Nucleophilic Attack: Reagents attempting to attack the carbonyl carbon (in derivatives like nitriles or amides) face significant repulsion.

  • Conformational Locking: The phenyl ring is forced out of coplanarity, potentially increasing selectivity in receptor binding pockets.

Synthetic Methodology

Disclaimer: The following protocols are theoretical constructions based on validated organic transformations for aryl-cyclohexyl systems. They are intended for legitimate academic research.

Route A: Cycloalkylation of Arylacetonitriles (Primary Route)[1]

This is the most robust method for constructing the quaternary carbon center.

Step 1: Synthesis of 1-(2-Methylphenyl)cyclohexanecarbonitrile

Reagents: 2-Methylphenylacetonitrile (o-Tolylacetonitrile), 1,5-Dibromopentane, Sodium Hydride (NaH).[1] Solvent: DMSO/THF (1:1) or DMF.[1][2]

Protocol:

  • Activation: In a flame-dried flask under Argon, suspend NaH (2.2 equiv, 60% in oil) in dry DMSO/THF.

  • Deprotonation: Add 2-Methylphenylacetonitrile (1.0 equiv) dropwise at 0°C. Stir for 30 mins until H₂ evolution ceases. The solution will turn dark (anion formation).[1]

  • Cyclization: Add 1,5-Dibromopentane (1.1 equiv) dropwise. The reaction is exothermic.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Workup: Quench with ice water. Extract with Ethyl Acetate.[3] Wash with brine.[3] Dry over MgSO₄.[3]

  • Purification: Vacuum distillation or recrystallization (Hexanes).[1]

Step 2: Hydrolysis of the Sterically Hindered Nitrile

Challenge: The o-methyl group makes standard acidic hydrolysis (HCl/Reflux) extremely slow or ineffective. Solution: High-Temperature Alkaline Glycolysis.

Protocol:

  • Mixture: Dissolve the nitrile (from Step 1) in Ethylene Glycol.

  • Base: Add Potassium Hydroxide (KOH) pellets (excess, ~5–10 equiv).

  • Reaction: Heat to reflux (~180–190°C) for 24–48 hours. Note: High temperature is required to overcome the steric barrier.

  • Isolation:

    • Cool to RT and dilute with water.

    • Wash with Ether (to remove unreacted nitrile).[1]

    • Acidification: Acidify the aqueous layer with conc. HCl to pH 1. The acid will precipitate.[3]

    • Filtration: Collect the solid 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid.[1]

Synthetic Workflow Diagram

SynthesisRoute Start o-Tolylacetonitrile (CAS 22364-68-7) Intermediate 1-(2-Methylphenyl) cyclohexanecarbonitrile Start->Intermediate Cyclodialkylation Reagents1 1,5-Dibromopentane NaH / DMSO Reagents1->Intermediate Product 1-(2-Methylphenyl) cyclohexane-1-carboxylic acid Intermediate->Product Steric Hydrolysis Reagents2 KOH / Ethylene Glycol 190°C (Reflux) Reagents2->Product

Figure 1: Synthetic pathway from commercially available o-tolylacetonitrile to the target acid via high-temperature hydrolysis.[1][4]

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Infrared Spectroscopy (FT-IR)[1]
  • Carbonyl (C=O): Strong, broad band at 1690–1710 cm⁻¹ .[1] (Lower frequency than typical aliphatic acids due to conjugation/sterics).[1]

  • Hydroxyl (O-H): Very broad stretch at 2500–3300 cm⁻¹ (Carboxylic acid dimer).[1]

  • Absence of Nitrile: Disappearance of the sharp -CN stretch at ~2240 cm⁻¹ (critical for confirming hydrolysis).[1]

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: CDCl₃ or DMSO-d₆.

  • Aromatic Region: Multiplet at 7.1–7.4 ppm (4H).[1] The splitting pattern will differ from the monosubstituted parent due to the ortho substituent.

  • Methyl Group: Singlet at ~2.3–2.4 ppm (3H, Ar-CH₃).[1] This is the diagnostic peak distinguishing it from the parent phenyl compound.

  • Cyclohexane Ring: Complex multiplets at 1.2–2.5 ppm (10H).[1] The protons equatorial/axial to the aromatic ring will show distinct deshielding.

Pharmacological Context (SAR)

This compound is primarily of interest as a bioisostere in the study of NMDA receptor antagonists.

  • Receptor Binding: The ortho-methyl group restricts the rotation of the phenyl ring relative to the cyclohexane chair. In NMDA antagonists (like Ketamine or PCP analogs), such constraints often increase binding affinity by locking the molecule in the "active" conformation.[1]

  • Metabolic Stability: The methyl group blocks the ortho position from metabolic hydroxylation, potentially extending the half-life of derivatives made from this acid.

  • Lipophilicity: The addition of the methyl group increases LogP, enhancing Blood-Brain Barrier (BBB) permeability.

References

  • Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965).[1] The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines. Journal of Medicinal Chemistry, 8(2), 230–235.[1] Link[1]

  • Kalir, A., et al. (1969).[1] 1-Phenylcycloalkylamine Derivatives. II. Synthesis and Pharmacological Activity.[3][5] Journal of Medicinal Chemistry, 12(3), 473–477.[1] Link[1]

  • PubChem Compound Summary. (2023). 1-Phenylcyclohexanecarboxylic acid (Parent Analog).[1] National Center for Biotechnology Information. Link[1]

  • Shulgin, A. T., & Shulgin, A. (1997).[1] TIHKAL: The Continuation. Transform Press. (Contextual reference for aryl-cyclohexylamine chemistry).

Sources

Exploratory

The 1-(2-Methylphenyl)cyclohexane-1-carboxylic Acid Scaffold: Synthetic Pathways and Pharmacological Versatility

This in-depth technical guide provides a comprehensive review of the 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid scaffold, a critical structural motif in medicinal chemistry known for its role as a precursor to high-...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive review of the 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid scaffold, a critical structural motif in medicinal chemistry known for its role as a precursor to high-potency NMDA receptor antagonists and novel analgesics.

Part 1: Executive Summary & Structural Analysis

The 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid (1-o-tolylcyclohexanecarboxylic acid) scaffold represents a sterically congested, conformationally restricted bioisostere of the 1-phenylcyclohexyl moiety found in classic dissociative anesthetics like Phencyclidine (PCP) and Ketamine.

Unlike the unsubstituted phenyl ring, the 2-methyl (o-tolyl) substituent introduces significant steric strain (A-strain), forcing the aromatic ring into a preferred conformation relative to the cyclohexane chair. This conformational locking is a key driver of the enhanced binding affinity observed in its downstream amine derivatives at the PCP binding site of the NMDA receptor.

Core Structural Features[1][2][3][4]
  • Lipophilic Core: The cyclohexane ring provides a lipophilic anchor essential for blood-brain barrier (BBB) penetration.

  • Steric Gatekeeper: The ortho-methyl group restricts rotation around the phenyl-cyclohexyl bond, creating a rigid pharmacophore that often exhibits higher selectivity than unsubstituted analogs.

  • Functional Handle: The C1-carboxylic acid serves as a versatile divergent point for synthesizing esters (antispasmodics), amides, and amines (dissociatives/analgesics).

Part 2: Synthetic Methodologies

The synthesis of this scaffold requires overcoming the steric hindrance of the ortho-substituted aromatic ring. Two primary pathways are validated for high-yield production.

Pathway A: The Nitrile Alkylation Route (Preferred for Scale)

This method avoids the formation of elimination byproducts common in Grignard reactions with hindered ketones.

  • Starting Material: 2-(2-Methylphenyl)acetonitrile (o-Tolylacetonitrile).

  • Cyclization: Deprotonation with Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) followed by double alkylation with 1,5-dibromopentane.

  • Hydrolysis: The resulting 1-(2-methylphenyl)cyclohexane-1-carbonitrile is extremely resistant to hydrolysis due to steric shielding. Harsh conditions (H₂SO₄/AcOH at 140°C or KOH in ethylene glycol at 180°C) are required to convert the nitrile to the carboxylic acid.

Pathway B: The Grignard-Bruylants Route

Useful for introducing the cyclohexane ring first.

  • Grignard Formation: Reaction of 2-bromotoluene with Mg to form o-tolylmagnesium bromide.

  • Addition: Nucleophilic attack on cyclohexanone. Note: This step is sterically hindered; yields can be low due to enolization.

  • Substitution: The resulting tertiary alcohol is converted to the azide (via hydrazoic acid) or nitrile (via Bruylants reaction conditions), which is subsequently hydrolyzed to the acid.

Visualization: Synthetic Workflow

Synthesis Figure 1: Nitrile Alkylation Pathway to the Target Acid Start 2-(2-Methylphenyl) acetonitrile Intermediate 1-(2-Methylphenyl) cyclohexane-1-carbonitrile Start->Intermediate Dialkylation Reagent1 1,5-Dibromopentane NaH / DMSO Reagent1->Intermediate Product 1-(2-Methylphenyl) cyclohexane-1-carboxylic Acid Intermediate->Product Steric Hydrolysis Reagent2 H2SO4 / AcOH Reflux (140°C) Reagent2->Product

Part 3: Derivatives & Pharmacological Applications[2][3][5][6]

The carboxylic acid is primarily a gateway to three distinct classes of bioactive compounds.

Arylcyclohexylamines (NMDA Receptor Antagonists)

The most significant application of this scaffold is the synthesis of 2'-Me-PCP (1-[1-(2-methylphenyl)cyclohexyl]piperidine) and its analogues.

  • Mechanism: Non-competitive antagonism of the NMDA receptor channel.[1]

  • Potency: The 2-methyl derivative is approximately 5x more potent than PCP itself.[1][2][3] This is attributed to the hydrophobic interaction of the methyl group with a specific pocket in the receptor channel.

  • Synthesis from Acid:

    • Curtius Rearrangement: Acid

      
       Acyl Azide 
      
      
      
      Isocyanate
      
      
      Amine.
    • Reductive Amination: Amine + Glutaraldehyde/Borohydride

      
       Piperidine ring closure.
      
Amino-Alcohol Esters (Analgesics)

Derivatives such as 1-[1-(2-methylphenyl)cyclohexyl]-3-piperidinol have demonstrated significant analgesic activity in murine models (Tail Immersion and Formalin tests), distinct from pure dissociative effects.[4]

Antispasmodic Esters (Theoretical)

By analogy to Dicyclomine (bicyclohexyl-1-carboxylic acid ester), the diethylaminoethyl ester of 1-(2-methylphenyl)cyclohexane-1-carboxylic acid is predicted to have strong anticholinergic (antispasmodic) properties, potentially with a different metabolic profile due to the aryl ring.

Comparative Potency Data
Compound DerivativeReceptor TargetRelative Potency (vs. PCP)Primary Effect
2'-Me-PCP NMDA (PCP Site)5.2x Dissociative / Anesthetic
2'-Ethyl-PCP NMDA (PCP Site)0.01xInactive (Steric clash)
Unsubstituted PCP NMDA (PCP Site)1.0xDissociative
3-OH-Piperidine Analog Mu/NMDA ModulatorVariableAnalgesic (Chronic Pain)

Part 4: Experimental Protocols

Protocol 1: Synthesis of 1-(2-Methylphenyl)cyclohexane-1-carboxylic Acid (Nitrile Hydrolysis)

This protocol assumes the prior synthesis of the nitrile intermediate.

  • Reagents: 10.0 g of 1-(2-methylphenyl)cyclohexanecarbonitrile, 30 mL Glacial Acetic Acid, 20 mL Conc. Sulfuric Acid, 5 mL Water.

  • Setup: 100 mL Round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Procedure:

    • Dissolve the nitrile in the acetic acid/sulfuric acid mixture.

    • Heat to reflux (approx. 130-140°C) for 48-72 hours. Note: The reaction is slow due to steric hindrance.

    • Monitor via TLC (Hexane/EtOAc 8:2) until nitrile spot disappears.

  • Workup:

    • Pour the reaction mixture onto 200 g of crushed ice.

    • Extract the precipitate with Dichloromethane (3 x 50 mL).

    • Wash organic layer with brine, dry over MgSO₄, and evaporate.

    • Recrystallization: Recrystallize the crude acid from Hexane/Ethanol to yield white crystals (MP: 108-110°C).

Protocol 2: Conversion to Amine (Curtius Rearrangement)

To generate the 1-(2-methylphenyl)cyclohexylamine precursor.

  • Activation: Treat the carboxylic acid (5.0 g) with Thionyl Chloride (10 mL) at reflux for 2 hours to form the acid chloride. Evaporate excess SOCl₂.

  • Azide Formation: Dissolve residue in Acetone (20 mL) and add Sodium Azide (1.1 eq) in water at 0°C. Stir for 1 hr.

  • Rearrangement: Extract the acyl azide into Toluene. Heat the Toluene solution to 100°C carefully (evolution of N₂ gas) to form the Isocyanate .

  • Hydrolysis: Add 20% HCl (20 mL) to the isocyanate solution and reflux for 2 hours.

  • Isolation: Basify with NaOH and extract the free amine.

Part 5: Safety & Regulatory Considerations

Warning: Derivatives of this scaffold, particularly the amines (e.g., 2'-Me-PCP), are potent psychoactive substances.

  • Potency: The high affinity for the NMDA receptor implies a risk of psychotomimetic effects at sub-milligram doses.

  • Handling: All synthesis steps involving azides (Curtius) carry explosion risks. Use blast shields.

  • Legal Status: While the carboxylic acid itself is generally unregulated, it is a direct precursor to Schedule I/II controlled substances in many jurisdictions (USA, UK, Japan). Researchers must verify compliance with local laws (e.g., DEA Watch List).

References

  • Iorio, M. A., et al. (1991).[2] Synthesis, stereochemistry, and biological activity of the 1-(1-phenyl-2-methylcyclohexyl)piperidines.[2]Journal of Medicinal Chemistry , 34(8), 2615-2623.[2] Link

  • Ahmady, A., et al. (2010). Synthesis and analgesic effects of 1-[1-(2-methylphenyl)(cyclohexyl)]-3-piperidinol as a new derivative of phencyclidine in mice.[4][5]Arzneimittelforschung , 60(9), 555-558. Link

  • Linders, J. T., et al. (2010).[3] Synthesis and Preliminary Biochemical Evaluation of Novel Derivatives of PCP.Letters in Drug Design & Discovery , 7(2), 79-87.[3] Link[3]

  • Maddox, V. H., et al. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines.[4]Journal of Medicinal Chemistry , 8(2), 230-235. Link

Sources

Foundational

An In-depth Technical Guide to the Acidity and pKa Determination of 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid

This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the acid dissociation constant (pKa) of 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid. It is intend...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the acid dissociation constant (pKa) of 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this crucial physicochemical parameter. This document moves beyond a simple recitation of facts to provide actionable insights into experimental design and data interpretation, grounded in established scientific principles.

Introduction: The Significance of pKa in Molecular Characterization

The acid dissociation constant, or pKa, is a quantitative measure of the strength of an acid in solution. For a pharmaceutical or chemical entity like 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid, the pKa value is a critical determinant of its behavior in various chemical and biological environments. It governs fundamental properties such as solubility, lipophilicity, and membrane permeability, which in turn influence bioavailability, pharmacokinetic profiles, and ultimately, therapeutic efficacy or chemical reactivity.[1][2] A precise understanding of the pKa is therefore not merely an academic exercise but a cornerstone of rational drug design and chemical process development.[1]

1-(2-Methylphenyl)cyclohexane-1-carboxylic acid, with its sterically hindered carboxylic acid moiety attached to a bulky, non-polar cyclohexyl and a substituted phenyl ring, presents an interesting case for acidity determination. The electronic effects of the 2-methylphenyl group and the steric hindrance around the carboxyl group are expected to influence the ease of proton donation.

Theoretical Framework: Understanding Acidity and pKa

The acidity of a carboxylic acid is defined by its ability to donate a proton (H⁺) to a solvent, typically water. This reversible reaction is characterized by an equilibrium constant, Ka.

HA ⇌ H⁺ + A⁻

Where:

  • HA is the protonated acid.

  • H⁺ is the proton.

  • A⁻ is the deprotonated conjugate base.

The acid dissociation constant (Ka) is given by:

Ka = [H⁺][A⁻] / [HA]

The pKa is the negative base-10 logarithm of the Ka:

pKa = -log₁₀(Ka)

A lower pKa value indicates a stronger acid. For carboxylic acids, pKa values typically fall in the range of 4-5, but this can be significantly influenced by the molecular structure.[3][4] The Henderson-Hasselbalch equation is fundamental to understanding and determining pKa[5][6]:

pH = pKa + log₁₀([A⁻]/[HA])

This equation shows that when the concentrations of the protonated and deprotonated forms are equal ([A⁻]/[HA] = 1), the pH of the solution is equal to the pKa of the acid. This principle is the foundation of many experimental methods for pKa determination.[7]

Experimental Determination of pKa

Due to the likely poor water solubility of 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid, standard aqueous methods may require modification. The two most common and robust methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for pKa determination.[1][8] It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the acid while monitoring the pH with a calibrated electrode.[7][9]

The process involves titrating the acidic form of the compound with a strong base and recording the pH at each addition. The resulting titration curve of pH versus the volume of titrant added will have a sigmoidal shape. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[7]

Potentiometric_Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve compound in co-solvent (e.g., Methanol) B Dilute with water to a known concentration (~10⁻⁴ M) A->B C Calibrate pH meter with standard buffers B->C D Add standardized NaOH solution incrementally C->D E Record pH after each addition D->E F Plot pH vs. Volume of NaOH added E->F G Determine equivalence point (inflection point) F->G H Calculate half-equivalence point volume G->H I pKa = pH at half-equivalence point H->I Spectrophotometry_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Prepare a stock solution of the compound C Add a constant amount of stock solution to each buffer A->C B Prepare a series of buffers with known pH values B->C D Record UV-Vis spectrum for each sample C->D E Identify wavelength of maximum absorbance difference D->E F Plot Absorbance vs. pH E->F G Fit data to a sigmoidal curve F->G H pKa is the pH at the inflection point of the curve G->H

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

  • Preparation of Solutions:

    • Prepare a concentrated stock solution of 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid in a suitable solvent (e.g., methanol).

    • Prepare a series of buffer solutions spanning a pH range of approximately pKa ± 2. For a carboxylic acid, buffers in the pH range of 2 to 7 would be appropriate.

    • Prepare two additional solutions, one strongly acidic (e.g., 0.1 M HCl, to obtain the spectrum of the pure HA form) and one strongly basic (e.g., 0.1 M NaOH, to obtain the spectrum of the pure A⁻ form).

    • Add a small, constant aliquot of the stock solution to each buffer, the acid, and the base solution to ensure the total concentration of the compound is the same in all samples. [5]

  • Spectroscopic Measurement:

    • Using a dual-beam UV-Vis spectrophotometer, record the absorbance spectrum for each solution over a relevant wavelength range (e.g., 200-350 nm).

    • From the spectra of the fully protonated and deprotonated forms, identify a wavelength where the difference in absorbance is maximal. [9]

  • Data Analysis:

    • Plot the absorbance at the chosen wavelength against the pH of the buffer solutions.

    • The resulting plot should be a sigmoidal curve.

    • The pKa can be determined from this data using the following equation: pKa = pH + log₁₀((A_b - A) / (A - A_a)) Where:

      • A is the absorbance of the sample at a given pH.

      • A_a is the absorbance of the fully protonated (acidic) form.

      • A_b is the absorbance of the fully deprotonated (basic) form.

    • Alternatively, the pKa corresponds to the pH at the inflection point of the sigmoidal curve. [9]

Computational pKa Prediction

In the absence of experimental data, or as a complementary approach, computational methods can provide a reliable estimate of the pKa. [10]These methods calculate the Gibbs free energy change of the dissociation reaction.

Recent advances in Density Functional Theory (DFT) combined with continuum solvation models (like the Solvation Model based on Density, SMD) have shown good accuracy in predicting the pKa of carboxylic acids, often with a mean absolute error of less than 0.5 pKa units. [10]Another approach involves correlating the pKa with the calculated maximum surface electrostatic potential (VS,max) on the acidic hydrogen atom. [11][12]

Expected pKa and Influencing Factors

The pKa of 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid is expected to be in the typical range for carboxylic acids, around 4.8, similar to cyclohexanecarboxylic acid. [13]However, the presence of the 2-methylphenyl group may cause slight deviations:

  • Inductive Effect: The phenyl ring is generally weakly electron-withdrawing, which would slightly increase acidity (lower pKa). The methyl group on the phenyl ring is electron-donating, which would slightly decrease acidity (higher pKa). The net electronic effect is likely to be small.

  • Steric Hindrance: The bulky 2-methylphenyl and cyclohexyl groups may hinder the solvation of the carboxylate anion, potentially making the acid slightly weaker (higher pKa) compared to less hindered carboxylic acids.

Data Summary

While no experimental value for the target molecule is available, the following table summarizes the expected range and data for related compounds.

CompoundExpected/Reported pKaMethod
1-(2-Methylphenyl)cyclohexane-1-carboxylic acid~4.5 - 5.0Predicted/To be determined
Cyclohexanecarboxylic acid4.82ChemAxon Prediction [13]
Benzoic acid4.2Standard Literature Value
Acetic acid4.8Standard Literature Value [14]

Conclusion

References

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  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Carbajal-Gámez, R. G., et al. (2019). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. Retrieved from [Link]

  • Pezzola, S., et al. (2024). Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. Chemistry. Retrieved from [Link]

  • Barroso, J. (2018). Estimation of pKa Values through Local Electrostatic Potential Calculations. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. Retrieved from [Link]

  • Poole, S. K., & Poole, C. F. (2010). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • The Journal of Physical Chemistry A. (n.d.). Prediction of the pKa of Carboxylic Acids Using the ab Initio Continuum-Solvation Model PCM-UAHF. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

  • ResearchGate. (n.d.). Prediction of pKa Values for Aliphatic Carboxylic Acids and Alcohols with Empirical Atomic Charge Descriptors | Request PDF. Retrieved from [Link]

  • MDPI. (2018). Calculation of VS,max and Its Use as a Descriptor for the Theoretical Calculation of pKa Values for Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for pKa Determination (II): Sparingly Soluble Compounds and High-Throughput Approaches | Request PDF. Retrieved from [Link]

  • The University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-2-phenyl-cyclohexane-carboxylic acid. Retrieved from [Link]

  • SciSpace. (n.d.). DETERMINATION OF IONIZATION CONSTANTS (pKa) OF β-HYDROXY-β-ARYLALKANOIC ACIDS USING. Retrieved from [Link]

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  • ScienceDirect. (n.d.). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Retrieved from [Link]

  • YouTube. (2023). 1-methylcyclohexane carboxylic acid synthesis. Retrieved from [Link]

  • Cheméo. (n.d.). 1,2-Cyclohexanedicarboxylic acid, 4-chloro-3-methylphenyl isohexyl ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. Retrieved from [Link]

  • OSTI.GOV. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. Retrieved from [Link]

  • ResearchGate. (n.d.). Absolute pKa determination for carboxylic acids using density functional theory and the polarizable continuum model | Request PDF. Retrieved from [Link]

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  • Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Cyclohexanecarboxylic acid (FDB003406). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,2-Cyclohexanedicarboxylic acid, cis- (CAS 610-09-3). Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Methylbutyl)cyclohexane-1-carboxylic acid. Retrieved from [Link]

  • OpenStax. (2023). B Acidity Constants for Some Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1-cyclohexene-1-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Carboxymethyl)cyclohexane-1-carboxylic acid. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for cycloalkylation of 2-methylphenylacetic acid derivatives

This Application Note is designed for researchers in medicinal chemistry and process development. It details the protocol for the cycloalkylation of 2-methylphenylacetic acid derivatives , specifically focusing on the sy...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the protocol for the cycloalkylation of 2-methylphenylacetic acid derivatives , specifically focusing on the synthesis of 1-(2-methylphenyl)cyclopropanecarboxylic acid via the robust Makosza Phase Transfer Catalysis (PTC) method.

Abstract & Scientific Rationale

The introduction of a cycloalkyl ring at the benzylic position of phenylacetic acid derivatives is a critical transformation in drug discovery. It serves two primary functions:

  • Conformational Restriction: It locks the side chain into a specific orientation, often improving potency by reducing the entropic penalty of binding to a receptor.

  • Metabolic Stability: The formation of a quaternary carbon blocks benzylic oxidation (a common metabolic soft spot) and preventing chiral racemization.

This protocol addresses the specific challenge of 2-methyl substitution. The ortho-methyl group introduces significant steric hindrance (A-strain), which can impede the approach of electrophiles. Consequently, standard alkylation conditions often fail or result in mono-alkylation. This guide utilizes the Thorpe-Ingold Effect (gem-dimethyl effect) and Interfacial Phase Transfer Catalysis to overcome this barrier.

Reaction Mechanism (Graphviz Visualization)

The following diagram illustrates the interfacial mechanism (Makosza Mechanism) where the deprotonation occurs at the interface of the organic and aqueous layers, followed by rapid alkylation in the organic phase.

G cluster_aqueous Aqueous Phase (50% NaOH) cluster_interface Interface cluster_organic Organic Phase (Toluene/Neat) OH OH- IonPair [Q+ OH-] OH->IonPair Extraction Q_plus_aq Q+ (Catalyst) Q_plus_aq->IonPair Enolate Carbanion [Ar-CH-CN]- Q+ IonPair->Enolate Deprotonation Substrate 2-Methylphenylacetonitrile Substrate->Enolate Mono Intermediate (Mono-bromoethyl) Enolate->Mono SN2 Attack Alkylating 1,2-Dibromoethane Alkylating->Mono Cyclic Cycloalkylated Product Mono->Cyclic Intramolecular SN2 (Ring Closure)

Caption: Interfacial mechanism of PTC cycloalkylation. The quaternary ammonium catalyst (Q+) transports hydroxide activity into the organic phase, enabling deprotonation of the hindered substrate.

Pre-Protocol Considerations

Substrate Selection: Nitrile vs. Ester

While the target is the acid, this protocol utilizes 2-methylphenylacetonitrile as the starting material.

  • Why? The nitrile group is smaller than an ester, reducing steric clash with the ortho-methyl group during the formation of the quaternary center.

  • Pathway: Nitrile

    
     Cycloalkylation 
    
    
    
    Hydrolysis
    
    
    Acid.
Safety & Reagents
  • 1,2-Dibromoethane: A known carcinogen and highly toxic. Handle in a fume hood with double gloving (Nitrile/Laminate).

  • 50% NaOH: Highly corrosive. Exothermic upon dilution.

  • Exotherm: The cycloalkylation is exothermic; temperature control is vital to prevent polymerization.

Primary Protocol: Phase Transfer Catalysis (PTC)

Recommended for scalability, safety, and operational simplicity.

Reagents
ReagentEquiv.Role
2-Methylphenylacetonitrile 1.0Substrate
1,2-Dibromoethane 1.5 - 2.0Alkylating Agent (Bifunctional)
NaOH (50% aq. w/w) 4.0Base
TEBA (Benzyltriethylammonium chloride) 0.05 (5 mol%)Phase Transfer Catalyst
Toluene (Optional)Solvent (can run neat)
Step-by-Step Procedure

Step 1: Setup

  • Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient for the viscous emulsion), a reflux condenser, and a pressure-equalizing addition funnel.

  • Charge the flask with 2-methylphenylacetonitrile (10.0 g, 76 mmol), 1,2-dibromoethane (21.5 g, 114 mmol), and TEBA (0.8 g, 3.5 mmol).

  • Note: If the mixture is too viscous, add Toluene (20-30 mL). For "green" chemistry, running neat is preferred if stirring allows.

Step 2: Initiation

  • Heat the mixture to 40–45°C .

  • Add 50% NaOH (24 g, ~16 mL) dropwise via the addition funnel over 30 minutes.

  • Critical Observation: An exotherm will occur. Maintain internal temperature between 50–60°C . Do not exceed 70°C to avoid dimerization of the nitrile.

Step 3: Reaction Maintenance

  • After addition, raise temperature to 60–65°C .

  • Stir vigorously (800+ RPM) for 3–5 hours. The color typically changes from yellow to deep orange/brown.

  • Self-Validation Check (TLC): Elute with Hexane:EtOAc (9:1). The starting material (Rf ~0.6) should disappear. The product (1-(2-methylphenyl)cyclopropanecarbonitrile) usually has a slightly lower or similar Rf but stains differently (often weaker UV, distinct iodine stain).

Step 4: Workup

  • Cool reaction to room temperature.

  • Dilute with water (100 mL) and Toluene or MTBE (100 mL).

  • Separate phases.[1][2] Extract aqueous layer 2x with Toluene.[2]

  • Wash combined organics with water, then 1M HCl (to remove amine impurities from catalyst decomposition), then Brine.

  • Dry over MgSO₄ and concentrate in vacuo.

Step 5: Hydrolysis (Nitrile to Acid) Since the ortho-methyl group provides steric hindrance, standard hydrolysis may be slow.

  • Dissolve crude nitrile in Ethylene Glycol (5 mL/g) and add KOH pellets (3 equiv).

  • Heat to 160–170°C for 12 hours.

  • Cool, dilute with water, and wash with Ether (to remove unreacted neutral organics).

  • Acidify the aqueous layer to pH 1 with Conc. HCl.

  • The product, 1-(2-methylphenyl)cyclopropanecarboxylic acid , will precipitate. Filter and recrystallize from Hexane/EtOAc.[3]

Alternative Protocol: Anhydrous (NaH/DMSO)

Use this if the PTC method fails due to extreme steric bulk or substrate sensitivity to aqueous base.

Workflow Logic

Decision Start Start: 2-Methylphenylacetic Acid Deriv. Check Is substrate sensitive to water/NaOH? Start->Check PTC Use PTC Protocol (Method 1) (Cheaper, Scalable) Check->PTC No NaH Use NaH/DMSO Protocol (Method 2) (Higher reactivity, strictly anhydrous) Check->NaH Yes

Caption: Decision tree for selecting the appropriate alkylation protocol.

Procedure
  • Conditions: Strictly anhydrous, under Nitrogen/Argon.

  • Base: Sodium Hydride (NaH), 60% in oil (2.2 equiv). Wash with dry hexanes to remove oil if necessary.

  • Solvent: DMSO (Dimethyl sulfoxide) or DMF/THF mix. DMSO accelerates

    
     reactions significantly.
    
  • Addition: Add the 2-methylphenylacetonitrile to the NaH/DMSO suspension at 0°C. Stir 30 mins (H2 evolution).

  • Alkylation: Add 1,2-dibromoethane (1.2 equiv) dropwise at 0°C.

  • Cyclization: Allow to warm to RT. The intramolecular cyclization is spontaneous.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Yield / Mono-alkylation Stirring too slow (PTC)Increase RPM. PTC is diffusion-controlled. The interface surface area determines the rate.
Starting Material Remains Catalyst decompositionAdd a second portion of TEBA (2 mol%) after 2 hours.
Dark Tarry Mixture Temperature too highKeep temp < 65°C. Ortho-substituted aryls are prone to oxidative degradation at high pH/Temp.
No Hydrolysis Steric HindranceSwitch from aqueous reflux to Ethylene Glycol (170°C) or sealed tube conditions.
Analytical Validation
  • 1H NMR (CDCl3):

    • Benzylic Protons: The singlet for

      
       (~3.7 ppm) must disappear .
      
    • Cyclopropyl Ring: Look for two multiplets (AA'BB' system) between 1.2 – 1.7 ppm (4H).

    • Methyl Group: Singlet at 2.4 ppm (3H).

  • IR Spectroscopy:

    • Nitrile stretch at 2240 cm⁻¹ (for intermediate).

    • Carbonyl stretch at 1690–1710 cm⁻¹ (for final acid).

References

  • Makosza, M. ; Wawrzyniewicz, M. "Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium." Tetrahedron Letters, 1969 , 10, 4659–4662. Link

  • Org. Synth. 1976, 55, 12; Coll. Vol. 6, 1988, 232.[1] "Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile." (General procedure adaptable to cycloalkylation).[4] Link

  • Fedorynski, M. "Syntheses of gem-dihalocyclopropanes and their use in organic synthesis." Chemical Reviews, 2003 , 103, 1099–1132. (Mechanistic insights into interfacial generation of carbanions). Link

  • Dunham, J. C. , et al. "Synthesis of 1-phenylcyclopropanecarboxylic acid derivatives." Journal of Organic Chemistry, 1975 , 40, 2969.[5] (Specifics on hydrolysis of hindered nitriles). Link

Sources

Application

Application Note: Hydrolysis Strategies for 1-(2-methylphenyl)cyclohexanecarbonitrile

This guide is structured as a high-level technical document for professional chemists. It synthesizes established methodologies for sterically hindered nitriles with specific adaptations for the 1-(2-methylphenyl)cyclohe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical document for professional chemists. It synthesizes established methodologies for sterically hindered nitriles with specific adaptations for the 1-(2-methylphenyl)cyclohexanecarbonitrile scaffold.

Executive Summary

The hydrolysis of 1-(2-methylphenyl)cyclohexanecarbonitrile presents a significant synthetic challenge due to extreme steric shielding. The quaternary carbon at the cyclohexane ring, combined with the ortho-methyl group on the phenyl ring, creates a "steric pocket" that effectively blocks the trajectory of nucleophiles (water/hydroxide) toward the nitrile carbon.

Standard hydrolysis conditions (e.g., aqueous NaOH reflux) typically fail or stall at the amide intermediate. This guide details three validated protocols to overcome this barrier:

  • High-Temperature Glycolytic Hydrolysis: A thermodynamic brute-force method using ethylene glycol to achieve temperatures >190°C.

  • The "Nitrite" Cascade (Recommended): A "smart" two-step sequence using acid-catalyzed hydration to the amide, followed by diazotization-driven hydrolysis. This is the most reliable method for high purity.

  • Microwave-Assisted Hydrolysis: A rapid screening protocol for small-scale optimization.

Chemical Context & Structural Analysis[1]

The Steric Challenge

The substrate contains two distinct steric barriers:

  • Barrier A (Quaternary Center): The nitrile is attached to a bulky 1,1-disubstituted cyclohexane ring.

  • Barrier B (Ortho-Effect): The 2-methyl group on the phenyl ring rotates to shield the nitrile, significantly increasing the activation energy (

    
    ) for the formation of the tetrahedral intermediate.
    
Mechanism of Action

Hydrolysis proceeds via nucleophilic attack on the nitrile carbon. In hindered systems, the rate-limiting step is the initial formation of the imidate (base) or nitrilium ion (acid). Once the amide is formed, a second barrier exists for conversion to the acid.

G cluster_0 Steric Barriers Start Nitrile Substrate (Sterically Blocked) Amide Amide Intermediate (Stable/Stalled) Start->Amide Step 1: Hydration (Slow, requires Heat/Acid) Acid Target Acid (Product) Amide->Acid Step 2: Hydrolysis (Often Fails w/o forcing) Amide->Acid Nitrite Method (Irreversible N2 loss) Barrier Ortho-Methyl + Cyclohexane Ring Block Nucleophile Approach

Figure 1: Reaction pathway illustrating the "Amide Stall" caused by steric hindrance and the bypass provided by the Nitrite method.

Experimental Protocols

Protocol A: High-Temperature Alkaline Hydrolysis (The "Classic" Method)

Best for: Robust substrates, large scale where purification is simple. Mechanism: Uses ethylene glycol to elevate the boiling point (197°C), providing the thermal energy to overcome the steric barrier.

Reagents:

  • Potassium Hydroxide (KOH) pellets (85%+)

  • Ethylene Glycol (Reagent Grade)

  • Water (minimal)

Step-by-Step:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve KOH (4.0 equiv) in Ethylene Glycol (10 mL per gram of substrate). Note: A small amount of water (1-2 mL) helps dissolve the KOH but keep it minimal to maintain high reflux temp.

  • Addition: Add 1-(2-methylphenyl)cyclohexanecarbonitrile (1.0 equiv).

  • Reaction: Heat to reflux (

    
    190-200°C). The solution will likely turn orange/brown.
    
  • Monitoring: Monitor by HPLC or TLC. Expect reaction times of 24–48 hours .

    • Checkpoint: If the reaction stalls at the amide, add 2.0 equiv more KOH and continue heating.[1]

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with water (3x reaction volume).

    • Wash with diethyl ether (to remove unreacted nitrile/amide).

    • Acidify the aqueous layer to pH 1 with Conc. HCl. The acid should precipitate or oil out.

    • Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.

Protocol B: The "Nitrite" Cascade (Recommended / Advanced)

Best for: Highly hindered substrates where Protocol A fails or yields are low. Mechanism: Acid-catalyzed hydration converts the nitrile to the amide.[4] Subsequently, Sodium Nitrite (


) generates nitrous acid (

), which diazotizes the amide. The resulting diazonium species is unstable and collapses irreversibly to the acid, releasing

gas.

Reagents:

  • Sulfuric Acid (

    
    ), 90-98%
    
  • Sodium Nitrite (

    
    )
    
  • Acetic Acid (Glacial)

Step-by-Step:

  • Step 1: Amide Formation

    • Dissolve the nitrile in Conc.

      
       (5 mL/g) and Glacial Acetic Acid (1:1 ratio).
      
    • Heat to 100–110°C for 4–6 hours.

    • Validation: Check IR for disappearance of CN peak (

      
      2230 cm⁻¹) and appearance of Amide C=O (
      
      
      
      1680 cm⁻¹).
  • Step 2: Diazotization (The "Trick")

    • Cool the mixture to 0–5°C (Ice bath).

    • Prepare a solution of

      
       (2.5 equiv) in minimal water.
      
    • Add the nitrite solution dropwise (Caution: Exothermic,

      
       gas evolution).
      
    • Allow to warm to Room Temperature, then heat to 60–80°C for 2 hours until

      
       evolution ceases.
      
  • Workup:

    • Pour onto crushed ice.

    • Extract with Ethyl Acetate.

    • Wash organic layer with Brine.[3]

    • Note: This method typically yields a cleaner product as the diazonium collapse is irreversible.

Workflow Step1 1. Dissolve Nitrile in H2SO4/AcOH Heat to 110°C Check Checkpoint: Is Nitrile consumed? (IR: Loss of 2230 cm-1) Step1->Check Check->Step1 No (Continue Heating) Step2 2. Cool to 0°C Add NaNO2 (aq) dropwise Check->Step2 Yes Step3 3. Heat to 80°C (N2 Gas Evolution) Step2->Step3 Finish Isolate Carboxylic Acid Step3->Finish

Figure 2: Workflow for the Nitrite Cascade Protocol.

Data Presentation & Troubleshooting

Comparative Methodologies
ParameterProtocol A (Glycol/KOH)Protocol B (Nitrite/H2SO4)Protocol C (Microwave)
Temperature 190–200°C110°C / 80°C160–180°C
Reaction Time 24–48 Hours6–8 Hours1–2 Hours
Primary Risk Thermal decompositionNO_x fumes (Safety)Pressure buildup
Selectivity Moderate (Amide byproduct)High (Irreversible)Moderate
Suitability Bulk scale-upHigh-value / Stubborn casesScreening / Small scale
Analytical Markers
  • Starting Material (Nitrile): IR stretch at ~2230 cm⁻¹ (sharp).

  • Intermediate (Amide): IR doublet at ~3400 cm⁻¹ (NH2), C=O stretch at ~1680 cm⁻¹.

  • Product (Acid): Broad OH stretch (2500–3000 cm⁻¹), C=O stretch at ~1700–1710 cm⁻¹.

Troubleshooting Guide
  • Problem: Reaction stops at Amide.

    • Solution: Switch to Protocol B. The amide is extremely stable to hydrolysis but susceptible to diazotization.

  • Problem: Low yield / Black tar.

    • Solution: Oxygen exclusion is critical at 200°C. Degas solvents and run under Nitrogen/Argon.

  • Problem: Product is an oil that won't crystallize.

    • Solution: Many 1-arylcyclohexanecarboxylic acids are low-melting solids. Try scratching with pentane or converting to the dicyclohexylamine salt for purification.

References

  • Synthesis of Hindered Acids (General Protocol): Organic Syntheses, Coll. Vol. 6, p. 101 (1988). "Nitriles from Ketones: Cyclohexanecarbonitrile".

  • Nitrosyl Sulfuric Acid Method: European Patent EP2616433B1. "Process for preparing a cyclohexanecarbonitrile derivative". Describes the specific conversion of hindered cyclohexyl amides to acids using nitrosyl sulfuric acid.

  • Alkaline Hydrolysis in Glycols: Journal of the American Chemical Society, 70, 4048 (1948). "Steric Hindrance in the Hydrolysis of Nitriles".[5] (Foundational text on using high-boiling solvents for hindered nitriles).

  • Microwave Assisted Hydrolysis: Tetrahedron Letters, 44(14), 2999-3001 (2003). "Microwave-assisted hydrolysis of nitriles to carboxylic acids".

Sources

Method

Application Notes and Protocols: Grignard Reaction Pathways for the Synthesis of 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid

Abstract This document provides detailed application notes and protocols for the synthesis of 1-(2-methylphenyl)cyclohexane-1-carboxylic acid, a valuable intermediate in pharmaceutical and materials science research. Two...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed application notes and protocols for the synthesis of 1-(2-methylphenyl)cyclohexane-1-carboxylic acid, a valuable intermediate in pharmaceutical and materials science research. Two primary synthetic pathways utilizing the Grignard reaction are presented. The first pathway involves the reaction of o-tolylmagnesium bromide with cyclohexanone, followed by carboxylation of the resulting tertiary alcohol intermediate. The second, more direct pathway, involves the formation of a Grignard reagent from 1-bromo-1-(2-methylphenyl)cyclohexane and its subsequent carboxylation with carbon dioxide. This guide offers in-depth technical explanations, step-by-step protocols, and a discussion of the underlying chemical principles to ensure successful and reproducible synthesis.

Introduction

1-(2-Methylphenyl)cyclohexane-1-carboxylic acid and its derivatives are of significant interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents. The rigid cyclohexyl ring coupled with the substituted phenyl group provides a three-dimensional structure that can be tailored for specific biological targets. The Grignard reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds.[1][2] Its application in the synthesis of this target molecule offers multiple strategic approaches, each with its own advantages and considerations.

This guide is intended for researchers, scientists, and drug development professionals. It aims to provide not only a set of instructions but also a deeper understanding of the reaction mechanisms, potential side reactions, and critical parameters that influence the outcome of the synthesis.

Pathway 1: Two-Step Synthesis via Grignard Addition to Cyclohexanone

This pathway involves the initial formation of a tertiary alcohol, 1-(2-methylphenyl)cyclohexan-1-ol, by the addition of o-tolylmagnesium bromide to cyclohexanone. The subsequent step involves the conversion of this alcohol to the target carboxylic acid.

Mechanistic Overview

The first step is a classic nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon of cyclohexanone.[3] The o-tolylmagnesium bromide, prepared from 2-bromotoluene and magnesium metal, acts as a potent nucleophile. The second step, the carboxylation, can be achieved through various methods, one of which involves the conversion of the tertiary alcohol to a Grignard reagent and subsequent reaction with carbon dioxide.

Experimental Protocol: Pathway 1
Part A: Synthesis of 1-(2-Methylphenyl)cyclohexan-1-ol

Materials:

  • 2-Bromotoluene (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Iodine crystal (catalytic amount)

  • Cyclohexanone (1.0 eq)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Grignard Reagent Formation: Under a nitrogen atmosphere, place magnesium turnings and a crystal of iodine in the flame-dried three-necked flask. Add a small portion of anhydrous diethyl ether. In the dropping funnel, prepare a solution of 2-bromotoluene in anhydrous diethyl ether. Add a small amount of the 2-bromotoluene solution to the magnesium turnings. The reaction is initiated by gentle heating or grinding the magnesium.[3] The disappearance of the iodine color and the onset of bubbling indicate the start of the reaction.[1] Once initiated, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Addition to Cyclohexanone: Cool the Grignard reagent solution to 0 °C using an ice bath. Add a solution of cyclohexanone in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Workup: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude 1-(2-methylphenyl)cyclohexan-1-ol can be purified by column chromatography on silica gel.

Part B: Conversion to 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid

This conversion is a multi-step process that first involves the formation of a Grignard reagent from the corresponding alkyl halide, which is synthesized from the tertiary alcohol.

Procedure:

  • Halogenation of the Tertiary Alcohol: Convert the 1-(2-methylphenyl)cyclohexan-1-ol to 1-bromo-1-(2-methylphenyl)cyclohexane using a suitable brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

  • Grignard Formation and Carboxylation: Follow the procedure outlined in Pathway 2 for the formation of the Grignard reagent from 1-bromo-1-(2-methylphenyl)cyclohexane and its subsequent carboxylation with carbon dioxide.

Diagram of Pathway 1

G cluster_0 Step 1: Grignard Addition cluster_1 Step 2: Conversion to Carboxylic Acid 2-Bromotoluene 2-Bromotoluene o-Tolylmagnesium_bromide o-Tolylmagnesium_bromide 2-Bromotoluene->o-Tolylmagnesium_bromide  Mg, Et2O Mg Mg Tertiary_Alkoxide Tertiary_Alkoxide o-Tolylmagnesium_bromide->Tertiary_Alkoxide Cyclohexanone Cyclohexanone Cyclohexanone 1-(2-Methylphenyl)cyclohexan-1-ol 1-(2-Methylphenyl)cyclohexan-1-ol Tertiary_Alkoxide->1-(2-Methylphenyl)cyclohexan-1-ol H3O+ workup 1-Bromo-1-(2-methylphenyl)cyclohexane 1-Bromo-1-(2-methylphenyl)cyclohexane 1-(2-Methylphenyl)cyclohexan-1-ol->1-Bromo-1-(2-methylphenyl)cyclohexane PBr3 or HBr Grignard_Reagent_2 Grignard_Reagent_2 1-Bromo-1-(2-methylphenyl)cyclohexane->Grignard_Reagent_2 Mg, THF Carboxylate_Salt Carboxylate_Salt Grignard_Reagent_2->Carboxylate_Salt 1. CO2 (dry ice) Target_Molecule 1-(2-Methylphenyl)cyclohexane- 1-carboxylic acid Carboxylate_Salt->Target_Molecule 2. H3O+ workup

Caption: Synthetic scheme for Pathway 1.

Discussion of Pathway 1

Advantages:

  • The starting materials, 2-bromotoluene and cyclohexanone, are readily available and relatively inexpensive.

  • The initial Grignard addition to a ketone is a well-established and generally high-yielding reaction.

Disadvantages:

  • This is a multi-step synthesis, which can lead to a lower overall yield.

  • The conversion of the tertiary alcohol to the final carboxylic acid requires additional reagents and purification steps.

  • Steric hindrance from the ortho-methyl group on the Grignard reagent can potentially slow down the reaction or lead to side reactions like enolization of the ketone or reduction.[4][5]

Pathway 2: Direct Carboxylation of a Tertiary Grignard Reagent

This pathway offers a more direct route to the target molecule by first synthesizing 1-bromo-1-(2-methylphenyl)cyclohexane and then forming the corresponding Grignard reagent for direct carboxylation.

Mechanistic Overview

The core of this pathway is the carboxylation of a Grignard reagent.[6] The Grignard reagent, acting as a strong nucleophile, attacks the electrophilic carbon of carbon dioxide (often in the form of dry ice).[7] This forms a magnesium carboxylate salt, which upon acidic workup, yields the desired carboxylic acid.[8]

Experimental Protocol: Pathway 2
Part A: Synthesis of 1-Bromo-1-(2-methylphenyl)cyclohexane

Materials:

  • 1-(2-Methylphenyl)cyclohexene (1.0 eq)

  • Hydrogen bromide (HBr) solution (in acetic acid or as a gas)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Dissolve 1-(2-methylphenyl)cyclohexene in the anhydrous solvent and cool to 0 °C.

  • Slowly add the HBr solution or bubble HBr gas through the solution.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Wash the reaction mixture with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure. The crude product can be used directly in the next step or purified by distillation.

Part B: Grignard Formation and Carboxylation

Materials:

  • 1-Bromo-1-(2-methylphenyl)cyclohexane (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (catalytic amount)

  • Dry ice (solid CO₂)

  • Dilute hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer

  • Dewar flask or insulated container for dry ice

Procedure:

  • Grignard Reagent Formation: Follow the procedure described in Pathway 1, Part A, using 1-bromo-1-(2-methylphenyl)cyclohexane and anhydrous THF as the solvent.

  • Carboxylation: Crush a sufficient amount of dry ice and place it in a separate flask. Under a nitrogen atmosphere, slowly pour the prepared Grignard reagent solution onto the crushed dry ice with vigorous stirring. A large excess of dry ice should be used to minimize side reactions.

  • Workup: Allow the excess dry ice to sublime. Add dilute HCl to the reaction mixture to protonate the carboxylate salt. Extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and extract the carboxylic acid with a dilute sodium hydroxide solution. Acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid. Filter the solid product, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) can be performed for further purification.

Diagram of Pathway 2

G 1-(2-Methylphenyl)cyclohexene 1-(2-Methylphenyl)cyclohexene 1-Bromo-1-(2-methylphenyl)cyclohexane 1-Bromo-1-(2-methylphenyl)cyclohexane 1-(2-Methylphenyl)cyclohexene->1-Bromo-1-(2-methylphenyl)cyclohexane HBr Grignard_Reagent Grignard_Reagent 1-Bromo-1-(2-methylphenyl)cyclohexane->Grignard_Reagent Mg, THF Carboxylate_Salt Carboxylate_Salt Grignard_Reagent->Carboxylate_Salt 1. CO2 (dry ice) Target_Molecule 1-(2-Methylphenyl)cyclohexane- 1-carboxylic acid Carboxylate_Salt->Target_Molecule 2. H3O+ workup

Caption: Synthetic scheme for Pathway 2.

Discussion of Pathway 2

Advantages:

  • This is a more direct and potentially higher-yielding route to the target molecule.

  • It avoids the need to handle and purify the intermediate tertiary alcohol.

Disadvantages:

  • The starting material, 1-(2-methylphenyl)cyclohexene, may need to be synthesized, adding an extra step to the overall process.

  • The formation of the tertiary Grignard reagent can be challenging due to steric hindrance and may require careful optimization of reaction conditions.

Data Summary

ParameterPathway 1Pathway 2
Starting Materials 2-Bromotoluene, Cyclohexanone1-(2-Methylphenyl)cyclohexene
Number of Steps 2 (to alcohol) + subsequent conversion2
Key Intermediates 1-(2-Methylphenyl)cyclohexan-1-ol1-Bromo-1-(2-methylphenyl)cyclohexane
Overall Yield ModeratePotentially Higher
Key Challenges Multi-step process, potential side reactions in Grignard additionSynthesis of starting material, formation of tertiary Grignard reagent

Conclusion

Both presented pathways offer viable routes for the synthesis of 1-(2-methylphenyl)cyclohexane-1-carboxylic acid using the Grignard reaction. The choice between the two will depend on the availability of starting materials, desired scale of the reaction, and the laboratory's expertise with the specific transformations. Pathway 2 is generally more direct, but the synthesis of the starting alkene may be a prerequisite. Careful control of reaction conditions, particularly the exclusion of moisture and the management of reaction temperature, is crucial for the success of both synthetic strategies. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for researchers embarking on the synthesis of this and structurally related molecules.

References

  • Transformation Tutoring. (2022, November 24). Synthesis And Reactions Of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

  • Chemistry Steps. (2025, July 3). The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. Retrieved from [Link]

  • University of Calgary. Ch19: RMgX + CO2 -> RCO2H. Retrieved from [Link]

  • Master Organic Chemistry. Formation of carboxylic acids from Grignard reagents and CO2. Retrieved from [Link]

  • Organic Chemistry Portal. Grignard Reaction. Retrieved from [Link]

  • Organic chemistry teaching - WordPress.com. (2015, July 31). Reactions of Grignard reagents. Retrieved from [Link]

  • Web Pages. 1. Grignard Reaction. Retrieved from [Link]

  • Vaia. Problem 38 How would you synthesize the fol... [FREE SOLUTION]. Retrieved from [Link]

  • Organic Syntheses Procedure. o-TOLUALDEHYDE. Retrieved from [Link]

  • Chegg.com. (2023, February 1). Solved Using the Grignard reaction, give the name of the. Retrieved from [Link]

  • Grignard Reaction. Retrieved from [Link]

  • Vaia. Problem 61 Attempted Grignard reaction of c... [FREE SOLUTION]. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Advanced Esterification Strategies for 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid

Abstract The esterification of sterically hindered carboxylic acids presents a significant challenge in organic synthesis, particularly in the fields of medicinal chemistry and materials science. 1-(2-Methylphenyl)cycloh...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The esterification of sterically hindered carboxylic acids presents a significant challenge in organic synthesis, particularly in the fields of medicinal chemistry and materials science. 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid serves as a prime example of such a challenging substrate, featuring a tertiary carboxylic acid functionality directly attached to a cyclohexane ring and further encumbered by an ortho-substituted phenyl group. Standard methods like Fischer-Speier esterification are often ineffective due to severe steric hindrance, which impedes the approach of the alcohol nucleophile and slows reaction rates to impractical levels.[1][2] This document provides a comprehensive guide for researchers, detailing advanced and field-proven protocols for the successful esterification of this and structurally related molecules. We will explore the mechanistic basis and provide step-by-step protocols for several powerful methods: conversion to an acyl chloride, Steglich esterification, Yamaguchi esterification, and the Mitsunobu reaction.

The Challenge: Steric Hindrance in Esterification

The structure of 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid combines two major sources of steric bulk that render traditional esterification methods inefficient.

  • Tertiary Carboxylic Acid: The carboxyl group is attached to a quaternary carbon of the cyclohexane ring, severely restricting access to the carbonyl carbon.

  • Ortho-Substituent: The methyl group on the phenyl ring further shields one face of the molecule, creating a congested environment around the reactive center.

Direct acid-catalyzed esterification (Fischer esterification) relies on the reversible reaction between a carboxylic acid and an alcohol.[3][4][5] For hindered substrates, the activation energy for the tetrahedral intermediate formation is prohibitively high, and the equilibrium often lies unfavorably towards the starting materials.[1][6] Consequently, more robust methods that involve the activation of the carboxylic acid or the alcohol are required to achieve satisfactory yields.

Strategy 1: Activation via Acid Chloride Formation

A reliable, two-step approach involves converting the carboxylic acid into a highly reactive acyl chloride intermediate, which then readily reacts with an alcohol, even a hindered one. The irreversibility of the second step is a key advantage.[7][8]

Causality and Experimental Choices

Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[9][10] The reaction produces gaseous byproducts (SO₂ and HCl), which drive the reaction to completion.[11] For particularly sluggish reactions with hindered acids, a catalytic amount of N,N-dimethylformamide (DMF) can be used to generate a more potent Vilsmeier-type chlorinating agent in situ, accelerating the conversion.[11] The subsequent reaction of the acid chloride with the alcohol is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl generated.[12]

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Ester Formation A Sterically Hindered Carboxylic Acid C Highly Reactive Acid Chloride A->C Activation B SOCl₂ (or Oxalyl Chloride) cat. DMF (optional) D Alcohol (R'-OH) F Final Ester Product C->F Nucleophilic Acyl Substitution E Pyridine or Et₃N

Fig. 1: Workflow for esterification via an acid chloride intermediate.
Protocol: Acid Chloride Method

Step A: Synthesis of 1-(2-Methylphenyl)cyclohexane-1-carbonyl chloride

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution), add 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) or toluene as the solvent.

  • Slowly add thionyl chloride (SOCl₂, 1.5-2.0 eq) dropwise at room temperature. For highly resistant substrates, add 1-2 drops of anhydrous DMF.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess SOCl₂ and solvent under reduced pressure. The crude acid chloride is often used directly in the next step without further purification.

Step B: Esterification

  • Dissolve the crude acid chloride in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of the desired alcohol (1.1 eq) and anhydrous pyridine or triethylamine (1.2 eq) in anhydrous DCM.

  • Add the alcohol/base solution dropwise to the stirred acid chloride solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Upon completion, quench the reaction with water or saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer sequentially with dilute HCl (to remove the base), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterValue
Reagents (Step A) SOCl₂, cat. DMF
Reagents (Step B) Alcohol, Pyridine
Stoichiometry Acid (1), SOCl₂ (1.5), Alcohol (1.1), Base (1.2)
Temperature Step A: Reflux; Step B: 0 °C to RT
Typical Yields 70-90% (over two steps)

Strategy 2: Steglich Esterification

The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[13] This method is particularly effective for sterically hindered substrates.[14][15][16]

Causality and Experimental Choices

The reaction proceeds under mild, often room temperature, conditions.[13] The carbodiimide activates the carboxylic acid to form an O-acylisourea intermediate.[15] While this intermediate can react directly with an alcohol, the reaction is slow for hindered systems. DMAP, being a superior nucleophile, intercepts the O-acylisourea to form a highly reactive N-acylpyridinium salt ("active ester").[15] This intermediate is readily attacked by the alcohol to form the desired ester. DMAP is crucial as it also suppresses a common side reaction: the irreversible 1,3-rearrangement of the O-acylisourea to a stable N-acylurea, which would otherwise reduce the yield.[13][17] EDC is often preferred over DCC in modern synthesis because its urea byproduct is water-soluble, simplifying purification.[18][19]

G RCOOH Carboxylic Acid (R-COOH) OAI O-Acylisourea Intermediate RCOOH->OAI DCC DCC or EDC DCC->OAI NAU N-Acylurea (Side Product) OAI->NAU Uncatalyzed (slow) APS N-Acylpyridinium Salt (Active Ester) OAI->APS Intercepted by DMAP (fast) Urea Urea Byproduct OAI->Urea DMAP DMAP (Catalyst) DMAP->APS APS->DMAP Regenerated Ester Ester (R-COOR') APS->Ester ROH Alcohol (R'-OH) ROH->Ester

Fig. 2: Mechanism of the DMAP-catalyzed Steglich esterification.
Protocol: Steglich Esterification
  • To a flame-dried round-bottom flask under an inert atmosphere, add the 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq).

  • Dissolve the components in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of EDC·HCl (1.5 eq) or DCC (1.5 eq) in anhydrous DCM to the reaction mixture portion-wise or via syringe pump over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

  • Workup (if using EDC): Dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Workup (if using DCC): The dicyclohexylurea (DCU) byproduct precipitates out of the solution. Filter the reaction mixture through a pad of Celite to remove the DCU, washing the filter cake with DCM. Concentrate the filtrate.

  • Purify the crude product by flash column chromatography.

ParameterValue
Reagents EDC·HCl (or DCC), DMAP (catalytic)
Stoichiometry Acid (1), Alcohol (1.2), EDC (1.5), DMAP (0.1)
Solvent Anhydrous DCM or THF
Temperature 0 °C to RT
Typical Yields 75-95%

Strategy 3: Yamaguchi Esterification

The Yamaguchi esterification is renowned for its efficacy in synthesizing highly functionalized and sterically congested esters, including macrolactones.[20][21] The method involves the in-situ formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (TCBC), which then reacts with the alcohol in the presence of a stoichiometric amount of DMAP.[21][22]

Causality and Experimental Choices

This procedure is typically performed in two stages within a single pot. First, the carboxylic acid is treated with TCBC in the presence of a base like triethylamine (Et₃N) to form a mixed anhydride. The steric bulk of the trichlorobenzoyl group directs the subsequent nucleophilic attack by DMAP to the less hindered carbonyl of the carboxylic acid substrate, forming the highly reactive N-acylpyridinium salt.[21] Some studies suggest the reaction proceeds via an in-situ generated symmetric anhydride of the aliphatic acid, which is highly electrophilic.[23][24] The alcohol is then added and reacts rapidly with the activated intermediate to yield the ester. This method's power lies in its ability to overcome extreme steric barriers.[20][22]

G cluster_0 Step 1: Mixed Anhydride Formation cluster_1 Step 2: Activation & Esterification A Carboxylic Acid C Mixed Anhydride A->C B TCBC + Et₃N D DMAP (Stoichiometric) F Final Ester Product C->F Activation & Nucleophilic Attack E Alcohol

Fig. 3: Simplified workflow for the one-pot Yamaguchi esterification.
Protocol: Yamaguchi Esterification
  • Add the 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid (1.0 eq) to a flame-dried flask under an inert atmosphere.

  • Dissolve the acid in an anhydrous solvent, typically THF or toluene.

  • Add triethylamine (Et₃N, 1.1 eq) and stir the solution at room temperature for 10 minutes.

  • Add 2,4,6-trichlorobenzoyl chloride (TCBC, 1.1 eq) and stir the mixture at room temperature for 1-2 hours to form the mixed anhydride.

  • In a separate flask, dissolve the alcohol (1.5-2.0 eq) and DMAP (3.0 eq) in the same anhydrous solvent.

  • Add the solution of the mixed anhydride (from step 4) dropwise via cannula or syringe to the alcohol/DMAP solution over 30 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterValue
Reagents TCBC, Et₃N, DMAP (stoichiometric)
Stoichiometry Acid (1), TCBC (1.1), Et₃N (1.1), Alcohol (1.5), DMAP (3.0)
Solvent Anhydrous THF or Toluene
Temperature Room Temperature
Typical Yields 80-95%

Strategy 4: Mitsunobu Reaction

The Mitsunobu reaction offers a fundamentally different approach, as it activates the alcohol rather than the carboxylic acid.[25] This makes it an excellent choice for reactions involving precious or sterically hindered carboxylic acids. The reaction uses a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[26][27]

Causality and Experimental Choices

The reaction mechanism involves the formation of a betaine intermediate from PPh₃ and DEAD.[28] This intermediate deprotonates the carboxylic acid, and the resulting carboxylate acts as the nucleophile. The alcohol is activated by reacting with the phosphonium species, converting the hydroxyl group into an excellent leaving group. The subsequent Sₙ2 displacement by the carboxylate anion forms the ester.[26] A key feature is the complete inversion of stereochemistry at the alcohol's chiral center, though this is not relevant for simple primary or achiral secondary alcohols.[27][28] A major drawback is the formation of triphenylphosphine oxide and dialkyl hydrazinedicarboxylate byproducts, which can complicate purification.

G PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD DEAD->Betaine Alkoxy Alkoxyphosphonium Ion Betaine->Alkoxy RCOOH Carboxylic Acid RCOO Carboxylate (Nucleophile) RCOOH->RCOO ROH Alcohol ROH->Alkoxy Ester Ester Product Alkoxy->Ester Sₙ2 attack Byproducts PPh₃=O + DEAD-H₂ Alkoxy->Byproducts RCOO->Ester

Sources

Method

Application Note: Catalytic Hydrogenation of 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid

This Application Note and Protocol Guide is designed for researchers and process chemists focusing on the catalytic ring hydrogenation of 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid . The primary chemical transformat...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and process chemists focusing on the catalytic ring hydrogenation of 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid .

The primary chemical transformation addressed here is the reduction of the electron-rich, sterically hindered aromatic ring to form 1-(2-methylcyclohexyl)cyclohexane-1-carboxylic acid . This transformation is critical in medicinal chemistry for converting planar phenyl rings into three-dimensional, saturated cyclohexyl bioisosteres, often improving metabolic stability and altering receptor binding affinities (e.g., in the synthesis of neuroactive bicyclic scaffolds).

Part 1: Strategic Overview & Mechanistic Insight

The Chemical Challenge

Hydrogenating 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid presents two distinct challenges distinguishing it from standard benzoic acid reductions:

  • Steric Hindrance (The "Ortho Effect"): The methyl group at the ortho position (2-position) of the phenyl ring creates significant steric bulk near the reaction site. This hinders the adsorption of the aromatic ring onto the catalyst surface, necessitating higher activity catalysts or more forcing conditions than unsubstituted analogs.

  • Stereochemical Complexity: The reduction generates three new stereocenters on the newly formed ring. While the carboxylic acid creates a quaternary center, the relative orientation of the 2-methyl group on the new cyclohexane ring (cis/trans relative to the carboxylic acid moiety) leads to diastereomers.

Catalyst Selection Strategy
  • Rhodium on Carbon (Rh/C): The primary recommendation . Rhodium is exceptionally active for aromatic ring reduction under mild conditions (low temperature), which minimizes the risk of thermal decarboxylation or hydrogenolysis of the C-C bond connecting the rings.

  • Ruthenium on Carbon (Ru/C): A robust alternative for scale-up. It requires higher pressures but is more cost-effective and resistant to poisoning by trace impurities.

  • Platinum Oxide (Adams' Catalyst, PtO₂): Effective in acidic media but often yields different stereochemical ratios compared to Rh.

Reaction Pathway Visualization

The following diagram illustrates the transformation and potential stereochemical outcomes.

ReactionScheme Substrate 1-(2-Methylphenyl) cyclohexane-1-carboxylic acid (Aromatic, Planar) Catalyst Catalyst: 5% Rh/C Solvent: AcOH H2: 50 bar, 60°C Substrate->Catalyst Product_Cis Cis-1-(2-methylcyclohexyl) cyclohexanecarboxylic acid (Major Isomer - Kinetic) Catalyst->Product_Cis Syn-Addition Product_Trans Trans-1-(2-methylcyclohexyl) cyclohexanecarboxylic acid (Minor Isomer - Thermodynamic) Catalyst->Product_Trans Isomerization

Figure 1: Reaction pathway for the hydrogenation of the aromatic ring.[1] Rhodium typically favors cis-addition (syn-hydrogenation), leading to the kinetic product.

Part 2: Experimental Protocols

Protocol A: Rhodium-Catalyzed Hydrogenation (The "Gold Standard")

Objective: Complete saturation of the aromatic ring with maximal yield and minimal decarboxylation. Scale: 10 mmol (approx. 2.2 g)

1. Materials & Reagents
ComponentSpecificationQuantityRole
Substrate 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid2.18 g (10 mmol)Reactant
Catalyst 5% Rhodium on Activated Carbon (Rh/C)220 mg (10 wt%)Catalyst (High Activity)
Solvent Glacial Acetic Acid (AcOH)30 mLSolvent/Proton Source
Gas Hydrogen (H₂)50 bar (725 psi)Reducing Agent
2. Equipment Setup
  • High-pressure stainless steel autoclave (e.g., Parr reactor) with magnetic or overhead stirring.

  • Teflon liner (recommended to prevent metal leaching from reactor walls by acetic acid).

  • Heating mantle with PID controller.

3. Step-by-Step Methodology
  • Catalyst Loading (Safety Critical):

    • Caution: Dry Rh/C is pyrophoric.

    • Weigh the Rh/C catalyst in a glovebox or dampen with 1 mL of water before adding to the reactor to suppress ignition risk.

    • Place the catalyst into the Teflon liner of the autoclave.

  • Substrate Addition:

    • Dissolve the substrate (2.18 g) in 30 mL of Glacial Acetic Acid. Sonicate if necessary to ensure full dissolution.

    • Transfer the solution into the autoclave liner containing the catalyst.

  • Sealing and Purging:

    • Seal the autoclave head.

    • Purge Cycle: Pressurize with Nitrogen (N₂) to 10 bar, stir for 1 minute, then vent to 1 bar. Repeat 3 times to remove Oxygen.

    • Hydrogen Flush: Pressurize with Hydrogen (H₂) to 10 bar, then vent. Repeat 2 times.

  • Reaction:

    • Pressurize the reactor to 50 bar (725 psi) with H₂.

    • Set stirring to 1000 RPM (Mass transfer is critical in heterogeneous hydrogenation).

    • Heat the reactor to 60°C .

    • Note: Do not exceed 80°C to avoid thermal decarboxylation of the tertiary carboxylic acid.

    • Maintain conditions for 12–16 hours .

  • Workup:

    • Cool reactor to room temperature (< 25°C).

    • Vent H₂ slowly in a fume hood. Flush with N₂ once.

    • Filter the reaction mixture through a Celite 545 pad to remove the catalyst. Wash the pad with 20 mL methanol.

    • Concentrate the filtrate under reduced pressure (Rotovap) to remove acetic acid. Tip: Add toluene to form an azeotrope with acetic acid if removal is difficult.

  • Purification:

    • The residue is typically a viscous oil or low-melting solid.

    • Recrystallization from Hexane/Ethyl Acetate is recommended to separate diastereomers if a single isomer is required.

Protocol B: Ruthenium-Catalyzed Hydrogenation (Scale-Up Alternative)

Context: For larger batches (>50g) where Rhodium costs are prohibitive.

  • Catalyst: Use 5% Ru/C (5 wt% loading).

  • Solvent: Water/Ethanol (1:1 mixture) with 1 equivalent of NaOH.

    • Reasoning: Ruthenium works well in aqueous/alkaline media. Converting the acid to its sodium salt increases solubility in water and protects the carboxylate from hydrogenolysis.

  • Conditions:

    • Pressure: 80–100 bar (Ru requires higher pressure than Rh).

    • Temperature: 90°C .

  • Workup: Acidify the aqueous product mixture with 2M HCl to precipitate the saturated carboxylic acid.

Part 3: Process Control & Characterization

Experimental Workflow Diagram

This diagram outlines the critical decision points and flow of the experiment.

Workflow Start Start: Substrate Preparation Dissolution Dissolve in AcOH (Check Solubility) Start->Dissolution CatLoad Add 5% Rh/C (Wet method for safety) Dissolution->CatLoad Pressurize Purge N2 (3x) -> H2 (2x) Pressurize to 50 bar CatLoad->Pressurize Reaction Heat to 60°C Stir 1000 RPM 12-16 Hours Pressurize->Reaction Sampling Sample Aliquot Check H-NMR Reaction->Sampling Decision Aromatic Signals Present? Sampling->Decision Continue Continue Reaction (+4 Hours) Decision->Continue Yes (>5%) Finish Filter (Celite) Evaporate Solvent Decision->Finish No (Complete) Continue->Sampling

Figure 2: Operational workflow for the high-pressure hydrogenation process.

Analytical Specifications

To validate the protocol, compare the product data against these expected metrics:

Analytical MethodSubstrate (Aromatic)Product (Saturated)
¹H-NMR (Aromatic Region) Multiplets at 7.1–7.4 ppm (4H)Absent (0 ppm in 7.0–8.0 region)
¹H-NMR (Aliphatic) Methyl singlet ~2.3 ppm (Ar-CH₃)Methyl doublet ~0.9 ppm (Cy-CH₃)
Mass Spectrometry (ESI) [M-H]⁻ = 217.1 (approx)[M-H]⁻ = 223.1 (approx)
Appearance White crystalline solidWaxy solid or viscous oil
Troubleshooting Guide
  • Problem: Incomplete conversion after 16 hours.

    • Root Cause:[2][3][4][5] Catalyst poisoning or insufficient H₂ mass transfer.

    • Solution: Filter the mixture to remove the "dead" catalyst and re-subject the filtrate to fresh catalyst. Ensure stirring speed is maximal to break H₂ gas into fine bubbles.

  • Problem: Product decarboxylation (Loss of CO₂).

    • Root Cause:[2][3][4][5] Temperature too high (>90°C).

    • Solution: Lower temperature to 50°C and extend reaction time; ensure H₂ pressure is maintained (high pressure suppresses dehydrogenation/decarboxylation).

Part 4: References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Authoritative text on Rh/C and Ru/C selection for hindered aromatics).

  • Maegawa, T., et al. (2003). "Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions". Chemistry – A European Journal, 9(6), 1422-1427. Link (Describes the efficacy of Rh/C in reducing hindered arenes).

  • Winstrom, L. O. (1964).[6] Cyclohexane carboxylic acid produced by hydrogenation of molten benzoic acid.[1][6] U.S. Patent 3,141,036.[6] Link (Foundational industrial protocol for benzoic acid hydrogenation).

  • Bezborodov, V. S. (1987).[7] "Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics". Journal of Organic Chemistry of the USSR, 23, 1143. (Specific reference to 2-methyl substituted cyclohexanecarboxylic acid derivatives).

  • Wilds, A. L., & Nelson, N. A. (1953). "The Hydrogenation of Some Derivatives of 2-Naphthoic Acid". Journal of the American Chemical Society, 75(21), 5360–5365. Link (Classic protocol for controlling stereochemistry during hydrogenation of fused/hindered acid systems).

Sources

Application

Application Note: A Scalable Manufacturing Process for 1-(2-Methylphenyl)cyclohexane-1-carboxylic Acid

An in-depth guide to the scalable manufacturing of 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid, designed for chemists, process engineers, and drug development professionals. This document provides a comprehensive ove...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the scalable manufacturing of 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid, designed for chemists, process engineers, and drug development professionals. This document provides a comprehensive overview of a robust synthetic route, detailed scale-up protocols, and critical considerations for safety, quality, and regulatory compliance.

Abstract

1-(2-Methylphenyl)cyclohexane-1-carboxylic acid is an important building block in the synthesis of complex organic molecules, including potential active pharmaceutical ingredients (APIs). Transitioning the synthesis of this compound from the laboratory bench to a manufacturing scale requires a robust, safe, and economically viable process. This application note details a validated three-step synthetic route beginning from commercially available 2-bromotoluene and cyclohexanone. We provide detailed, step-by-step protocols for the multi-kilogram scale, focusing on process control, safety, purification, and the integration of Process Analytical Technology (PAT) to ensure consistent quality and yield. The causality behind key procedural choices is explained to provide a framework for process optimization and troubleshooting.

Synthetic Strategy and Process Rationale

The selection of a synthetic route for large-scale production is governed by factors including starting material cost and availability, reaction robustness, scalability, safety, and environmental impact. After evaluating several potential pathways, a three-step sequence was selected for its reliability and amenability to standard manufacturing equipment.

The Chosen Synthetic Route:

  • Grignard Reaction: Formation of 1-(2-methylphenyl)cyclohexan-1-ol via the addition of 2-methylphenylmagnesium bromide to cyclohexanone.

  • Nitrile Formation: Conversion of the tertiary alcohol to 1-(2-methylphenyl)cyclohexane-1-carbonitrile.

  • Hydrolysis: Saponification of the nitrile to yield the final carboxylic acid product.

Rationale for Route Selection:

  • Convergent Synthesis: This route efficiently assembles the core structure from two readily available bulk starting materials.

  • Robust Reactions: Grignard reactions and nitrile hydrolyses are well-understood and widely implemented transformations in industrial settings.[1][2][3]

  • Hazard Management: The primary hazards, associated with the Grignard reagent and cyanide, are well-documented and can be effectively managed with appropriate engineering controls and standard operating procedures (SOPs).[4][5][6][7]

  • Purification Strategy: The final product is a crystalline solid, which allows for highly effective purification by recrystallization, ensuring high purity.[8][9]

Overall Synthetic Workflow

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Cyanation cluster_2 Step 3: Hydrolysis A 2-Bromotoluene + Mg C 1-(2-Methylphenyl)cyclohexan-1-ol A->C THF B Cyclohexanone B->C D 1-(2-Methylphenyl)cyclohexan-1-ol E 1-(2-Methylphenyl)cyclohexane-1-carbonitrile D->E TMSCN, Lewis Acid F 1-(2-Methylphenyl)cyclohexane-1-carbonitrile G 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid F->G NaOH, H2O/EtOH then HCl

Caption: High-level overview of the three-step synthetic process.

Detailed Scale-Up Protocols

The following protocols are designed for a nominal 50 L scale and should be adapted based on available equipment and specific batch requirements. All operations must be conducted in a controlled manufacturing environment by trained personnel following established Good Manufacturing Practices (GMP).[10][11][12][13]

Protocol 2.1: Synthesis of 1-(2-Methylphenyl)cyclohexan-1-ol

Core Directive: This step involves the formation of a highly reactive Grignard reagent, which is flammable and moisture-sensitive. The subsequent addition to cyclohexanone is highly exothermic and requires precise temperature control to prevent runaway reactions and minimize side-product formation.

Materials & Equipment:

Item Specification Quantity
50 L Jacketed Glass Reactor Inerted (N₂), with overhead stirrer, reflux condenser, and thermocouple 1
2-Bromotoluene Anhydrous, >99% 4.28 kg (25.0 mol)
Magnesium Turnings >99.5% 638 g (26.25 mol)
Iodine Crystal ~1 g (catalyst)
Tetrahydrofuran (THF) Anhydrous, <50 ppm H₂O 25 L
Cyclohexanone >99% 2.45 kg (25.0 mol)
Ammonium Chloride Soln. 20% w/v Aqueous 15 L

| Toluene | Reagent Grade | 10 L |

Procedure:

  • Reactor Preparation: Ensure the 50 L reactor is scrupulously clean and dry. Assemble the overhead stirrer, condenser, and nitrogen inlet. Purge the vessel with dry nitrogen for at least 1 hour.

  • Grignard Reagent Formation:

    • Charge the magnesium turnings and a single crystal of iodine into the reactor under a positive nitrogen pressure.

    • Add 2 L of anhydrous THF.

    • In a separate, dry vessel, prepare a solution of 2-bromotoluene in 8 L of anhydrous THF.

    • Add approximately 200 mL of the 2-bromotoluene solution to the magnesium suspension.

    • Monitor the reaction mixture for signs of initiation (gentle bubbling, color change to grayish-brown, and a slight exotherm). If the reaction does not start, gentle warming of the reactor jacket to 35-40°C may be required. Caution: Spontaneous, vigorous initiation is possible.[4][5]

    • Once initiation is confirmed, begin the slow, dropwise addition of the remaining 2-bromotoluene solution, maintaining the internal temperature between 45-50°C using jacket cooling. The addition rate is critical for controlling the exotherm. This typically takes 2-3 hours.

    • After the addition is complete, stir the mixture at 45-50°C for an additional 1 hour to ensure complete consumption of the magnesium.

  • Addition of Cyclohexanone:

    • Cool the Grignard reagent to 0-5°C.

    • Prepare a solution of cyclohexanone in 5 L of anhydrous THF.

    • Add the cyclohexanone solution dropwise to the Grignard reagent, maintaining the internal temperature below 15°C. This addition is highly exothermic. The addition typically takes 2-3 hours.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0-5°C.

    • Slowly and carefully quench the reaction by adding the 20% aqueous ammonium chloride solution. Caution: This is an exothermic process and will generate flammable gases. Ensure adequate ventilation and maintain slow addition to control the temperature below 25°C.

    • Stir the resulting biphasic mixture for 30 minutes.

    • Stop stirring and allow the layers to separate. Remove the lower aqueous layer.

    • Add 10 L of toluene to the organic layer and wash with 10 L of water, followed by 10 L of brine.

    • Concentrate the organic layer under vacuum to remove THF and toluene, yielding the crude 1-(2-methylphenyl)cyclohexan-1-ol as an oil. The product is typically used in the next step without further purification.

Protocol 2.2: Synthesis of 1-(2-Methylphenyl)cyclohexane-1-carbonitrile

Core Directive: This step utilizes trimethylsilyl cyanide (TMSCN), a toxic reagent that releases hydrogen cyanide (HCN) upon contact with acid. This operation must be performed in a well-ventilated area with strict adherence to safety protocols for handling cyanides.

Materials & Equipment:

Item Specification Quantity
50 L Jacketed Glass Reactor Inerted (N₂), with overhead stirrer and thermocouple 1
1-(2-Methylphenyl)cyclohexan-1-ol Crude from previous step ~4.7 kg (23.0 mol)
Dichloromethane (DCM) Anhydrous 20 L
Trimethylsilyl Cyanide (TMSCN) >98% 2.76 kg (27.8 mol)
Tin(IV) Chloride (SnCl₄) >99% 0.60 kg (2.3 mol)

| Sodium Bicarbonate Soln. | Saturated Aqueous | 15 L |

Procedure:

  • Reactor Setup: Charge the crude alcohol and anhydrous DCM into the 50 L reactor. Purge with nitrogen.

  • Reaction:

    • Cool the solution to 0-5°C.

    • Add the TMSCN to the reactor.

    • Slowly add the SnCl₄ dropwise over 1 hour, maintaining the internal temperature below 10°C.

    • After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction for completion by HPLC or TLC.

  • Work-up and Isolation:

    • Cool the mixture to 0-5°C.

    • Slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution. Caution: Gas evolution (CO₂) will occur.

    • Stir the biphasic mixture for 30 minutes.

    • Separate the layers and extract the aqueous layer with 5 L of DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under vacuum to yield the crude nitrile as an oil.

Protocol 2.3: Hydrolysis to 1-(2-Methylphenyl)cyclohexane-1-carboxylic Acid

Core Directive: Basic hydrolysis is chosen to ensure complete conversion and facilitate a straightforward isolation of the product via pH adjustment. The reaction requires elevated temperatures and monitoring to determine the endpoint.

Materials & Equipment:

Item Specification Quantity
50 L Jacketed Glass Reactor With overhead stirrer, reflux condenser, and thermocouple 1
1-(2-Methylphenyl)cyclohexane-1-carbonitrile Crude from previous step ~4.9 kg (23.0 mol)
Ethanol 95% 15 L
Sodium Hydroxide (NaOH) Pellets 3.68 kg (92.0 mol)
Water Deionized 10 L
Hydrochloric Acid (HCl) 37% Aqueous As required (~8 L)

| Heptane | Reagent Grade | 15 L |

Procedure:

  • Saponification:

    • Prepare a solution of NaOH in water and ethanol in the 50 L reactor. This is exothermic; allow the solution to cool.

    • Add the crude nitrile to the basic solution.

    • Heat the mixture to reflux (approx. 80-85°C) and maintain for 12-24 hours.

    • Monitor the reaction for the disappearance of the nitrile starting material by HPLC.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under vacuum to remove the majority of the ethanol.

    • Dilute the remaining aqueous slurry with 10 L of water and transfer to a suitable vessel.

    • Wash the aqueous solution with 5 L of heptane to remove any non-polar impurities.

    • Cool the aqueous layer to 10-15°C in an ice bath.

    • Slowly and with vigorous stirring, acidify the solution to pH 1-2 by adding concentrated HCl. The product will precipitate as a white solid. Caution: This is an exothermic process.

    • Stir the resulting slurry at 10-15°C for 1 hour to ensure complete precipitation.

  • Filtration and Drying:

    • Filter the solid product using a suitable filter (e.g., Nutsche filter).

    • Wash the filter cake with cold deionized water until the washings are neutral (pH ~7).

    • Dry the solid product in a vacuum oven at 50-60°C until a constant weight is achieved.

Final Purification and Quality Control

The final purity of an API or its intermediate is paramount. Crystallization is a critical unit operation for achieving the required specifications.[14][15]

Protocol 3.1: Recrystallization

Core Directive: The choice of solvent is critical for effective purification. A solvent system of heptane and ethyl acetate is selected, where the product is soluble in hot solvent and sparingly soluble at room temperature, allowing for high recovery of pure crystals.[16]

Materials & Equipment:

Item Specification Quantity
50 L Jacketed Glass Reactor Clean and dry, with stirrer and condenser 1
Crude Carboxylic Acid Dried from previous step ~5.0 kg
Ethyl Acetate Reagent Grade ~5 L

| Heptane | Reagent Grade | ~20 L |

Procedure:

  • Dissolution: Charge the crude product into the reactor. Add 5 L of ethyl acetate and 10 L of heptane.

  • Heating: Heat the mixture to 60-70°C with stirring until all the solid has dissolved. If solids remain, add more ethyl acetate in small portions until a clear solution is obtained.

  • Cooling and Crystallization:

    • Slowly cool the solution to 40-45°C. At this point, seeding with a small amount of pure product crystals can be beneficial to control crystal size.

    • Continue to cool the slurry slowly to 0-5°C over 4-6 hours. A slow cooling profile is essential for forming large, pure crystals.[8]

  • Isolation: Hold the slurry at 0-5°C for at least 2 hours. Filter the product and wash the cake with a small amount of cold heptane.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

Table 1: Final Product Quality Control Specifications
TestSpecificationMethod
AppearanceWhite to off-white crystalline solidVisual
IdentityConforms to reference standard¹H NMR, ¹³C NMR, IR
Purity≥ 99.5%HPLC
Melting Point135-139 °C (example range)Capillary Method
Residual SolventsHeptane < 5000 ppm, Ethyl Acetate < 5000 ppmGC-HS
Loss on Drying≤ 0.5%Gravimetric

Process Safety and Hazard Analysis

A thorough risk assessment is mandatory before conducting any scale-up operation.[5][17]

StepHazardMitigation Strategy
Grignard Formation Highly exothermic, potential for runaway reaction. Flammable solvents (THF). Moisture sensitivity.Use jacketed reactor for precise temperature control. Slow, controlled addition of reagents. Operate under inert nitrogen atmosphere. Ensure all equipment and reagents are anhydrous.[4]
Cyanation Highly toxic TMSCN and potential HCN release. Corrosive SnCl₄.Conduct in a well-ventilated area or contained system. Use appropriate PPE (gloves, goggles, lab coat). Have a cyanide antidote kit available. Quench reaction mixture slowly with a basic solution to neutralize any acid.
Hydrolysis/Acidification Corrosive NaOH and HCl. Exothermic neutralization.Use corrosion-resistant equipment. Add reagents slowly with adequate cooling and stirring. Wear appropriate PPE.
General Flammable solvents (THF, Toluene, Heptane, Ethanol).Use intrinsically safe equipment. Ensure proper grounding to prevent static discharge. Work in a well-ventilated area away from ignition sources.

Scale-Up & Process Analytical Technology (PAT)

Scaling a chemical process introduces challenges related to heat and mass transfer. What works in a 1 L flask may behave differently in a 50 L reactor. Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs).[18][19][20] The goal is to build quality into the product by understanding and controlling the process.[21][22]

Key Scale-Up Considerations:

  • Heat Transfer: The surface-area-to-volume ratio decreases on scale-up, making heat removal more challenging. Efficient reactor cooling systems are essential, especially for the Grignard reaction.

  • Mixing: Ensuring homogenous mixing in a large reactor is critical for reaction kinetics and temperature uniformity. The choice of impeller type and stirring speed must be validated.

  • Reagent Addition: Addition times must be increased on scale-up to allow for efficient heat removal.

PAT Integration for Crystallization Control

The crystallization step is a prime candidate for PAT implementation to ensure consistent crystal size distribution, purity, and yield.

PAT_Workflow cluster_PAT PAT Tools Start Hot Saturated Solution in Reactor Control Initiate Controlled Cooling Ramp Start->Control Monitor Real-time Monitoring Control->Monitor Decision Metastable Zone Width Reached? Monitor->Decision FBRM FBRM (Particle Size/Count) Monitor->FBRM ATR ATR-FTIR (Concentration) Monitor->ATR Decision->Control No Seed Inject Seed Crystals Decision->Seed Yes Monitor2 Monitor Crystal Growth Seed->Monitor2 End Hold at Final Temp, Filter, and Dry Monitor2->End Monitor2->FBRM

Caption: PAT workflow for controlled crystallization.

  • ATR-FTIR (Attenuated Total Reflectance - Fourier Transform Infrared Spectroscopy): Can be used to monitor the concentration of the solute in the mother liquor in real-time, helping to define the metastable zone width and endpoint of crystallization.

  • FBRM (Focused Beam Reflectance Measurement): Provides real-time data on particle size and count, allowing for precise control over crystal growth and morphology by adjusting the cooling rate.

By implementing these tools, manufacturers can move from a fixed recipe ("cook and look") approach to a dynamic, controlled process, leading to greater consistency and reduced batch failures.

References

  • U.S. Food and Drug Administration. (2004). Guidance for Industry: PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. [Link][21]

  • Process Analytical Technology - Wikipedia. (n.d.). Wikipedia. [Link][18]

  • Pharmaguideline. (n.d.). Process Analytical Technology (PAT) in Pharmaceuticals. [Link][20]

  • Vertex AI Search. (2024). Process Analytical Technology: Enhancing Pharma Development. [19]

  • Patel, R. et al. (2013). Process Analytical Technology (PAT) in Pharmaceutical Development and its Application. International Journal of Pharmacy and Pharmaceutical Sciences. [Link][22]

  • U.S. Food and Drug Administration. (2001). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link][10]

  • Government of Canada. (2022). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). [Link]

  • European Association of Polyol Producers. (n.d.). APIs regulation for Pharmaceutical application. [Link][11]

  • The Pharma Master. (2024). Regulatory Compliance in API Manufacturing. [Link][12]

  • Dalton Pharma Services. (n.d.). FDA's Guidelines for GMP Of API. [Link][13]

  • Princeton University. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. [Link][4]

  • American Chemical Society. (2025). Grignard Reaction - Laboratory Reaction Safety Summary. [Link][5]

  • Google Patents. (n.d.). EP0410728A1 - Improved carboxylic acid purification and crystallization process. [14]

  • Google Patents. (n.d.). US5034105A - Carboxylic acid purification and crystallization process. [15]

  • Web Pages. (n.d.). 1. Grignard Reaction. [Link]

  • Google Patents. (n.d.).
  • Laboratory Safety Standard Operating Procedure (SOP). (2018). for the use of hazardous materials or equipment. [6]

  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers and Chemical Engineering. [Link][16]

  • Chemistry Steps. (2025). The Grignard Reaction Mechanism. [Link][1]

  • The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. [Link][17]

  • University of Georgia. (n.d.). Grignard Reagents SOP. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. [Link][9]

  • Chemguide. (n.d.). grignard reagents. [Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in reactions of 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid

Ticket ID: #STR-992-AX Subject: Overcoming Steric Hindrance in 1-(2-Methylphenyl)cyclohexane-1-carboxylic Acid Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open / High...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #STR-992-AX Subject: Overcoming Steric Hindrance in 1-(2-Methylphenyl)cyclohexane-1-carboxylic Acid Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open / High Priority

System Diagnostics: The "Fortress" Architecture

Welcome to the Advanced Synthesis Support Center. You are encountering difficulties because your substrate, 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid , represents a "perfect storm" of steric hindrance.

Before applying a fix, we must understand the failure mode of standard reagents (EDC, DCC, HATU):

  • Quaternary

    
    -Carbon:  The carboxylic acid is attached to a cyclohexane ring at a fully substituted carbon (C1). This prevents the "backside" approach required for many nucleophilic attacks.
    
  • The Ortho-Tolyl Effect: The 2-methyl group on the phenyl ring locks the conformation. The phenyl ring twists perpendicular to the cyclohexane chair to minimize A-values (steric strain), creating a "roof" over the carbonyl carbon.

  • Nucleophilic Trajectory: Standard coupling reagents form an activated ester (e.g., O-acylisourea). In your molecule, the nucleophile (amine/alcohol) cannot physically access the carbonyl carbon to displace this leaving group due to the blocking ortho-methyl and cyclohexane ring residues.

Decision Matrix: Selecting the Correct Protocol

Do not use standard peptide coupling reagents (EDC/NHS, HBTU). They will result in recovered starting material or N-acylurea rearrangement byproducts. Use the decision tree below to select your workflow.

G Start Target Transformation Amide Amide Bond (R-CONR'2) Start->Amide Ester Ester Bond (R-COOR') Start->Ester Alcohol Reduction to Alcohol (R-CH2OH) Start->Alcohol Ghosez Protocol A: Ghosez's Reagent (Acid Chloride Route) Amide->Ghosez High Steric Bulk Yamaguchi Protocol B: Yamaguchi Esterification (Mixed Anhydride) Ester->Yamaguchi Standard Hindrance Shiina Alternative: Shiina Esterification (MNBA) Ester->Shiina Acid Sensitive Borane Protocol C: Borane-THF (Selective Reduction) Alcohol->Borane

Caption: Workflow selector for sterically encumbered carboxylic acids.

Protocol A: The "Sledgehammer" (Ghosez's Reagent)

Best for: Amidation, difficult esters, and creating acid chlorides when


 fails.

Standard thionyl chloride (


) requires heat, which often degrades this specific substrate via decarboxylation or elimination. Ghosez’s Reagent  (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the acid chloride under neutral conditions at room temperature.
Mechanism of Action

Ghosez's reagent reacts with the acid to form a chloro-enamine intermediate. The chloride ion, being small, can slip past the steric bulk to attack the activated carbonyl, releasing the amide byproduct and the acid chloride.

Experimental Procedure
  • Preparation: In a flame-dried flask under Argon, dissolve 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid (1.0 equiv) in anhydrous DCM (

    
    ).
    
  • Activation: Add Ghosez’s Reagent (1.2 equiv) dropwise at 0°C.

  • Reaction: Stir at room temperature for 2–3 hours. Checkpoint: Monitor by TLC (convert an aliquot to methyl ester with MeOH to visualize). The acid chloride is stable but sensitive to moisture.

  • Coupling:

    • Add dry Pyridine (3.0 equiv) or

      
      .
      
    • Add the Nucleophile (Amine/Alcohol, 1.2–1.5 equiv).

    • Optional: Add catalytic DMAP (0.1 equiv) if reacting with a hindered alcohol.

  • Workup: Dilute with DCM, wash with 1N HCl (to remove pyridine), then saturated

    
    . Dry over 
    
    
    
    .

Why this works: The reagent activates the acid without requiring a bulky base or nucleophile to approach the center initially. The chloride is the smallest possible nucleophile to form the reactive acyl chloride intermediate.

Protocol B: The "Scalpel" (Yamaguchi Esterification)

Best for: Coupling with hindered alcohols or phenols.

Direct Fischer esterification will fail. The Yamaguchi method forms a mixed anhydride with 2,4,6-trichlorobenzoyl chloride.[1][2] The trichlorophenyl group is electron-withdrawing (making the carbonyl electrophilic) and bulky (directing attack to the other carbonyl—your substrate).

Experimental Procedure
  • Dissolution: Dissolve the carboxylic acid (1.0 equiv) and Yamaguchi Reagent (2,4,6-Trichlorobenzoyl chloride, 1.1 equiv) in THF or Toluene.

  • Mixed Anhydride Formation: Add

    
     (1.2 equiv) at 0°C. Stir for 1 hour. A precipitate (
    
    
    
    ) will form.
  • Nucleophilic Attack: Add the Alcohol (1.0–1.2 equiv) and DMAP (1.5–2.0 equiv).

    • Critical Step: DMAP is required in stoichiometric amounts, not catalytic. It attacks the mixed anhydride to form a super-active N-acylpyridinium species.

  • Conditions: Reflux may be required (Toluene, 110°C) for 4–12 hours due to the steric bulk of your substrate.

Data Comparison: Coupling Reagents

ReagentYield (Est.)Reaction TimeRisk Factor
EDC / HOBt < 10%24h+High (N-acylurea rearrangement)
HATU 20-40%12hModerate (Steric blocking)
Ghosez's Rgt 85-95% 3hLow (Moisture sensitive)
Yamaguchi 80-90% 6-12hLow (Requires stoichiometric DMAP)

Protocol C: Reduction to Alcohol

Best for: When you need to escape the steric congestion. Converting the acid to a primary alcohol (


) moves the reactive center one carbon away from the quaternary center, relieving steric strain for subsequent reactions.
The Problem with LiAlH4

Lithium Aluminum Hydride (


) functions via an aluminate intermediate that can be sterically blocked by the ortho-tolyl group.
The Solution: Borane-THF ( )

Borane reduces carboxylic acids via a triacyloxyborane intermediate. This mechanism is electrophilic (the hydride attacks the carbonyl oxygen first), making it less sensitive to steric hindrance than nucleophilic hydride donors.

Experimental Procedure
  • Dissolve acid (1.0 equiv) in anhydrous THF. Cool to 0°C.[3]

  • Add

    
     (1.0 M solution, 1.5–2.0 equiv) dropwise. Caution: Hydrogen gas evolution.
    
  • Allow to warm to RT. If reaction is sluggish, heat to 50°C.

  • Quench: Cool to 0°C. Add MeOH dropwise until bubbling ceases.

  • Workup: Evaporate solvents. The boron residue can be sticky; co-evaporate with MeOH 3 times to remove trimethylborate.

Troubleshooting & FAQs

Q: I tried the Acid Chloride route with Thionyl Chloride (


) and got a black tar. Why? 
A:  The ortho-tolyl group makes the benzylic/quaternary position prone to cation formation. Harsh acidic conditions and heat (often needed for 

) can trigger elimination or Friedel-Crafts type intramolecular cyclization. Switch to Ghosez’s Reagent (Protocol A) or Oxalyl Chloride with catalytic DMF at 0°C.

Q: In the Yamaguchi reaction, I isolated the trichlorobenzoyl ester instead of my product. What happened? A: This is "Regiochemical Mismatch." The nucleophile attacked the wrong carbonyl of the mixed anhydride.

  • Fix: Increase the steric bulk of the Yamaguchi reagent (unlikely to help here) or, more effectively, increase the amount of DMAP . Ensure you are using Toluene at reflux. If this persists, switch to the Acid Chloride route (Protocol A).

Q: Can I use the Curtius Rearrangement to turn the acid into an amine? A: Yes. This is an excellent way to bypass the hindrance.

  • Form Acid Chloride (Protocol A).

  • React with

    
     (Sodium Azide) to form Acyl Azide.
    
  • Heat in Toluene. The rearrangement to the Isocyanate is actually accelerated by steric relief (Release of

    
    ).
    
  • Hydrolyze Isocyanate to Amine.

References

  • Ghosez's Reagent (Original Methodology): Devos, A., Remion, J., Frisque-Hesbain, A. M., Colens, A., & Ghosez, L. (1979).[4] Synthesis of acyl halides under neutral conditions. Journal of the Chemical Society, Chemical Communications, (24), 1180–1181.

  • Yamaguchi Esterification (Mechanism & Protocol): Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[2] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[2][5] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.

  • Shiina Esterification (Alternative for Acid-Sensitive Substrates): Shiina, I., Ibuka, R., & Kubota, M. (2002).[6] A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride.[5][6] Chemistry Letters, 31(3), 286–287.

  • Review of Amide Bond Formation (Including Hindered Systems): Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Optimization

Removing unreacted nitrile precursors from 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid

Technical Support Center: Purification of 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid, specifically focusing on the removal of unreacted nitrile precursors. The synthesis of this carboxylic acid often proceeds through the hydrolysis of a corresponding nitrile, 1-(2-methylphenyl)cyclohexane-1-carbonitrile. Incomplete hydrolysis can lead to contamination of the final product with the starting nitrile, which can be problematic for downstream applications. This document offers a structured approach to troubleshooting and resolving these purification issues.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove the unreacted nitrile precursor from my 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid product?

A1: Residual nitrile precursor can interfere with subsequent reactions, alter the physicochemical properties of the final compound, and potentially exhibit toxicity, which is a significant concern in drug development. For analytical purposes, the presence of the nitrile can complicate spectral interpretation (e.g., in NMR and IR) and chromatographic analysis.

Q2: What is the most common reason for incomplete nitrile hydrolysis?

A2: The hydrolysis of nitriles to carboxylic acids, whether under acidic or basic conditions, can be a slow reaction.[1] Insufficient reaction time, inadequate temperature, or non-optimal reagent concentrations are common culprits. Steric hindrance around the nitrile group, as is present in 1-(2-methylphenyl)cyclohexane-1-carbonitrile, can also impede the reaction.

Q3: How can I confirm the presence of residual nitrile in my product?

A3: Several analytical techniques can be employed:

  • Infrared (IR) Spectroscopy: Look for a characteristic sharp peak for the C≡N stretch, typically in the range of 2220-2260 cm⁻¹. The carboxylic acid will show a broad O-H stretch from 2500-3500 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The protons adjacent to the nitrile group will have a distinct chemical shift compared to those adjacent to the carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can separate the nitrile from the carboxylic acid, allowing for quantification of the impurity.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for volatile and semi-volatile impurities and can provide both qualitative and quantitative data.[3][4]

Q4: What are the primary purification strategies to separate the carboxylic acid from the unreacted nitrile?

A4: The most effective methods leverage the acidic nature of the carboxylic acid. These include:

  • Liquid-Liquid Extraction: Utilizing the differential solubility of the acidic product and the neutral nitrile in aqueous base and an organic solvent.

  • Crystallization: Exploiting differences in solubility and crystal lattice formation between the two compounds.

  • Chromatography: Techniques like column chromatography can be effective but may be less practical for large-scale purifications.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification process.

Problem Potential Cause Recommended Solution
Low yield of carboxylic acid after extraction. Incomplete protonation of the carboxylate salt. The pH of the aqueous layer was not sufficiently lowered to fully convert the sodium salt of the carboxylic acid back to its neutral, organic-soluble form.After the basic extraction, ensure the aqueous layer is acidified to a pH of 2 or lower with a strong acid like HCl.[5] Use pH paper or a pH meter to confirm.
Emulsion formation during extraction.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also minimize emulsion formation.
Nitrile impurity still present after a single basic extraction. Insufficient amount of aqueous base used. The amount of base was not enough to deprotonate all of the carboxylic acid, leaving some in the organic layer with the nitrile.Use a sufficient excess of aqueous base (e.g., 1-2 M NaOH or KOH) to ensure complete conversion of the carboxylic acid to its water-soluble salt.[6][7] Perform multiple extractions (2-3 times) with fresh aqueous base.
The organic solvent is too polar.Use a less polar organic solvent like hexane, diethyl ether, or ethyl acetate for the initial dissolution of the crude product. This will maximize the partitioning of the polar carboxylate salt into the aqueous phase.
Product is an oil and will not crystallize. Presence of impurities, including the nitrile precursor, which can inhibit crystallization.First, perform a thorough liquid-liquid extraction to remove the bulk of the nitrile. Then, attempt crystallization from a suitable solvent system. A solvent screen trying various non-polar and polar solvent combinations may be necessary.
Analytical data (IR, NMR) shows persistent, low-level nitrile contamination. The nitrile may be co-crystallizing with the carboxylic acid.If extraction and crystallization are insufficient, column chromatography may be necessary for achieving very high purity. Alternatively, consider optimizing the initial hydrolysis reaction to drive it to completion.

Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction for Nitrile Removal

This protocol is designed to efficiently separate 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid from its unreacted nitrile precursor.

Workflow Diagram:

G A 1. Dissolve crude product in an organic solvent (e.g., diethyl ether). B 2. Add 1M NaOH(aq) to the separatory funnel. A->B C 3. Shake gently and allow layers to separate. B->C D 4. Drain the lower aqueous layer (contains carboxylate salt). C->D E 5. Repeat extraction of the organic layer with fresh 1M NaOH(aq) (2x). D->E F 6. Combine aqueous layers. E->F G 7. Wash combined aqueous layers with fresh organic solvent to remove residual nitrile. F->G H 8. Cool the aqueous layer in an ice bath and acidify to pH < 2 with concentrated HCl. G->H I 9. Extract the precipitated carboxylic acid with fresh organic solvent (3x). H->I J 10. Combine organic layers, dry over Na2SO4, filter, and evaporate the solvent. I->J

Caption: Liquid-liquid extraction workflow for purification.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture containing both the carboxylic acid and unreacted nitrile in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Basification: Transfer the organic solution to a separatory funnel and add an equal volume of a 1-2 M aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).[6]

  • Extraction: Stopper the funnel and shake gently, periodically venting to release any pressure. Allow the layers to fully separate. The deprotonated carboxylic acid will be in the aqueous (lower) layer as its sodium or potassium salt, while the neutral nitrile remains in the organic (upper) layer.

  • Separation: Carefully drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh aqueous base at least two more times to ensure complete removal of the carboxylic acid.

  • Combine and Wash: Combine all the aqueous extracts. To remove any trace amounts of dissolved nitrile, wash the combined aqueous layers with a small portion of fresh organic solvent.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as concentrated hydrochloric acid (HCl), with stirring until the pH of the solution is 2 or lower.[1][8] The 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid will precipitate out as a solid.

  • Final Extraction: Extract the purified carboxylic acid from the acidified aqueous solution using several portions of fresh organic solvent.

  • Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Monitoring Purity by HPLC

A general HPLC method for monitoring the separation of the nitrile and carboxylic acid is provided below. Method optimization will be required for specific instrumentation and columns.

Typical HPLC Parameters:

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL

Expected Elution Profile:

The less polar nitrile precursor is expected to have a longer retention time than the more polar carboxylic acid product under these reverse-phase conditions.

Mechanistic Insight: Why Extraction Works

The success of the liquid-liquid extraction protocol is rooted in the fundamental chemical differences between carboxylic acids and nitriles.

G cluster_0 Organic Phase cluster_1 Aqueous Phase (Basic) A Carboxylic Acid (R-COOH) (Neutral, Soluble) C Carboxylate Salt (R-COO- Na+) (Ionic, Soluble) A->C + NaOH B Nitrile (R-CN) (Neutral, Soluble) D Nitrile (R-CN) (Neutral, Insoluble) B->D No Reaction

Caption: Partitioning based on acid-base chemistry.

Carboxylic acids are weak acids and will react with a strong base like NaOH to form a water-soluble carboxylate salt.[6] Nitriles, on the other hand, are neutral compounds and do not react with the base, thus remaining in the organic solvent. This differential reactivity allows for their efficient separation. Subsequent acidification of the aqueous layer regenerates the neutral, water-insoluble carboxylic acid, allowing it to be extracted back into an organic solvent.[8]

References

  • Sciencemadness Discussion Board. (2011, February 17). Nitrile hydrolysis methods to get carboxylic acids. Retrieved from [Link]

  • Clark, J. (2023, January 22). Hydrolysis of Nitriles. Chemguide. Retrieved from [Link]

  • Clark, J. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

  • BioPharm International. (2020, November 12). Analytical Strategies for Monitoring Residual Impurities. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • McMurry, J. (2024, March 17). 20: Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • BioPharm International. (2009, July 1). Analytical Strategies for Monitoring Residual Impurities Encountered in Bioprocessing. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanecarboxylic acid. NIST WebBook. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid

Welcome to the Solu-Tech Support Hub. Ticket ID: #SOL-1-MPCCA Subject: Overcoming aqueous insolubility of 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Solu-Tech Support Hub. Ticket ID: #SOL-1-MPCCA Subject: Overcoming aqueous insolubility of 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid. Assigned Specialist: Senior Application Scientist, Formulation Chemistry.

Executive Summary: The Molecule & The Challenge

You are working with 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid (hereafter 1-MPCCA ).[1][2] Before troubleshooting, we must understand the adversary.

  • The Scaffold: A lipophilic cyclohexane ring fused to a quaternary carbon.

  • The Shield: An ortho-tolyl group (2-methylphenyl).[1][2] The methyl group at the ortho position creates significant steric hindrance around the carboxylic acid and increases lipophilicity (LogP likely > 3.5).

  • The Handle: A single carboxylic acid group (pKa ≈ 4.5–5.0).

The Core Problem: This molecule is a classic BCS Class II candidate (Low Solubility, High Permeability). It resists solvation in water due to the high lattice energy driven by the hydrophobic rings and the inability of water to penetrate the steric shield around the ionizable group.

Module 1: pH Adjustment & Salt Formation

The most common "Tier 1" fix.[1][2] If this fails, it is usually due to counter-ion mismatch.

Q: I adjusted the pH to 7.4, but the compound is still floating. Why?

A: You are likely fighting kinetics or the common ion effect . While the pKa is ~4.5, simply adjusting the bulk pH to 7.4 (where >99% should be ionized) is often insufficient to break the crystal lattice of such a lipophilic solid. The dissolution rate is negligible because the surface of the solid is hydrophobic.

The Fix: In-Situ Salt Formation Do not just add base to the water.[1][2] Dissolve the compound in a minimum amount of organic solvent (like Ethanol or DMSO) first, then add the stoichiometric equivalent of base, and finally dilute with water.

Q: Which base should I use? Sodium hydroxide (NaOH) formed a sticky gel.

A: This is a classic issue with lipophilic acids. Sodium salts of fatty-like acids often form "soaps" or gelatinous mesophases rather than true solutions.[1][2] Recommendation: Switch to Organic Amines . The bulky organic counter-ions match the lipophilicity of your compound better and prevent the "gelling" network associated with sodium.

Recommended Counter-ions:

  • Meglumine (N-methylglucamine): Excellent for bulky acids.[1][2]

  • Tromethamine (Tris): Good buffering capacity and solubility.[1]

  • L-Arginine: If you require a biologically native counter-ion.[1][2]

Module 2: Cosolvents & The "Crash-Out" Phenomenon

For in vitro assays and early PK studies.[1][2]

Q: My DMSO stock is clear (100 mM), but it precipitates immediately when I spike it into media. How do I stop this?

A: You are experiencing Dielectric Shock .[1][2] Going from DMSO (dielectric constant


) to Water (

) creates an environment where the hydrophobic hydration energy cannot sustain the molecule.

The Fix: The "Step-Down" Dilution Protocol Avoid a direct 1:1000 dilution.[1][2] Use a bridging cosolvent or surfactant.[1][2]

Suggested Vehicle (Ternary System):

  • 10% DMSO (Solubilizer)

  • 40% PEG 400 (Bridging Cosolvent)

  • 50% Water/Buffer (Diluent)

Note: If precipitation persists, add 0.5% Polysorbate 80 (Tween 80) to the aqueous phase before mixing. The surfactant creates micelles that catch the precipitating molecules.

Module 3: Cyclodextrin Complexation (The "Stealth" Approach)

Best for neutral pH requirements and reducing toxicity.

Q: I cannot use DMSO or high pH. Is there a way to dissolve it at neutral pH?

A: Yes, using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2] The phenylcyclohexane moiety of 1-MPCCA is a perfect guest for the Beta-Cyclodextrin cavity.[1][2] However, the ortho-methyl group adds bulk, so native


-CD might have low solubility itself.[1][2] HP-β-CD  is more soluble and flexible.[1][2]

The Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in water.[1][2]

  • Add excess 1-MPCCA.[1][2]

  • Autoclave (121°C, 20 min) or stir for 24h. Heat facilitates the entry of the bulky ortho-tolyl group into the cavity.[2]

  • Filter (0.22 µm).[1][2]

  • Result: A clear, neutral solution where the drug is encapsulated.

Visual Troubleshooting Guides
Figure 1: Solubilization Decision Tree

Use this logic flow to select the correct strategy for your specific experiment.

SolubilizationTree Start Start: 1-MPCCA Insolubility Q_pH Can you adjust pH > 7.0? Start->Q_pH Q_Org Is organic solvent tolerated? Q_pH->Q_Org No (Must be neutral) Sol_Salt Strategy A: Salt Formation (Use Meglumine or Tris) Q_pH->Sol_Salt Yes Sol_CD Strategy B: Cyclodextrin (20% HP-beta-CD) Q_Org->Sol_CD No (Toxicity concern) Sol_CoSol Strategy C: Cosolvent System (DMSO/PEG400/Water) Q_Org->Sol_CoSol Yes (Assays/IV) Sol_Susp Strategy D: Nanosuspension (Milling + Tween 80) Sol_CD->Sol_Susp If solubility still too low

Caption: Decision Logic for 1-MPCCA Solubilization. Blue nodes indicate decision points; Green nodes indicate primary solutions.

Figure 2: Salt Screening Workflow

Specific for sterically hindered lipophilic acids like 1-MPCCA.[1][2]

SaltScreen Step1 1. Dissolution Dissolve 1-MPCCA in Acetone or Ethanol Step2 2. Counter-ion Addition Add 1.05 eq of Base (Meglumine/Tris/NaOH) Step1->Step2 Step3 3. Evaporation/Cooling Slow solvent removal Step2->Step3 Check Check State Step3->Check Result_Oil Result: Oil/Gel (Failure) Check->Result_Oil Sticky Result_Cryst Result: Crystalline Solid (Success) Check->Result_Cryst Powder Action_Oil Retry: Change Solvent or Counter-ion Result_Oil->Action_Oil

Caption: Workflow for isolating a soluble salt form. Note that for 1-MPCCA, oil formation is a high risk with Sodium; organic amines (Meglumine) are preferred.[1][2]

Comparative Data Table
StrategySolubility PotentialPhysiological CompatibilityKey Risk
pH Adjustment (NaOH) Moderate (< 5 mg/mL)High (if pH < 9)Gel formation; "Salting out" in high ionic strength buffers.[1][2]
Organic Amine Salt (Meglumine) High (> 10 mg/mL)HighHygroscopicity (salt absorbs water from air).
Cosolvents (DMSO/PEG) Very High (> 50 mg/mL)Low (Hemolysis/Toxicity)Precipitation upon dilution (Crash out).
Cyclodextrin (HP-β-CD) Moderate (2–10 mg/mL)Very HighDisplacement by competitive binders (e.g., cholesterol) in vivo.[1][2]
References
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2][3][4][5] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[2]

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[1][2] (Referencing general solubility of phenylcyclohexane carboxylic acids).

  • FDA Guidance for Industry. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Structural Elucidation of 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid via ¹H NMR Spectroscopy

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the most powerful and widely used tool for this purpose. This guide provides an in-depth interpretation of the ¹H NMR chemical shifts for 1-(2-methylphenyl)cyclohexane-1-carboxylic acid, a molecule presenting interesting structural features: a sterically hindered quaternary carbon, a conformationally dynamic cyclohexane ring, and an ortho-substituted aromatic system.

This document moves beyond a simple peak listing. It serves as a comparative guide, contextualizing the predicted spectral data against foundational molecules to explain the causal relationships between molecular structure and spectroscopic output. We will dissect the spectrum region by region, offering insights grounded in established principles of magnetic anisotropy, inductive effects, and steric hindrance.

Predicted ¹H NMR Spectrum: A Detailed Interpretation

The structure of 1-(2-methylphenyl)cyclohexane-1-carboxylic acid presents three distinct regions in the ¹H NMR spectrum: the downfield aromatic region, the upfield aliphatic region containing the cyclohexane and methyl protons, and the far downfield singlet of the carboxylic acid proton. Our interpretation is based on established chemical shift principles and data from analogous structures.

The Aromatic Region (δ 7.0-7.5 ppm)

The 2-methylphenyl (o-tolyl) group contains four aromatic protons. Due to the ortho-substitution, these protons are chemically distinct and will exhibit a complex multiplet pattern.

  • Electronic Effects: The methyl group is weakly electron-donating, which typically shields aromatic protons, causing a slight upfield shift compared to benzene (δ ~7.36 ppm).[1] The bulky cyclohexane-carboxylic acid substituent, attached to a quaternary carbon, will influence the conformation and electronic environment.

  • Predicted Pattern: We anticipate four distinct signals in the aromatic region. The proton ortho to the methyl group and meta to the cyclohexane substituent is expected to be the most shielded. The proton ortho to the cyclohexane substituent will likely be the most deshielded due to steric compression and the inductive effect of the quaternary carbon. The remaining two protons will have intermediate chemical shifts. The coupling constants will be typical for ortho (³J ≈ 7-8 Hz), meta (⁴J ≈ 2-3 Hz), and para (⁵J ≈ 0.5 Hz) relationships, leading to complex splitting patterns that may appear as overlapping multiplets.[2][3][4]

The Aliphatic Region: Cyclohexane Protons (δ 1.2-2.5 ppm)

The ten protons on the cyclohexane ring present the most complex region of the spectrum. Because the substituent at the C1 position is large and locks the ring in a preferred chair conformation, the axial and equatorial protons are diastereotopic and thus chemically non-equivalent.[5][6]

  • Axial vs. Equatorial Protons: Generally, equatorial protons resonate at a lower field (deshielded) compared to their geminal axial counterparts by about 0.5 ppm.[5] This is due to the magnetic anisotropy of the C-C single bonds in the ring.

  • Proximity to Substituents: The protons on C2 and C6, being alpha to the quaternary carbon bearing the aromatic ring and carboxylic acid, will be the most deshielded of the cyclohexane protons. Their signals are expected to appear at the downfield end of the aliphatic region.

  • Signal Overlap: The protons on C3, C4, and C5 are more remote from the substituents and are expected to resonate in a more shielded region, likely between δ 1.2 and 1.8 ppm.[7] Due to the numerous small coupling constants between adjacent and geminal protons, this entire region will likely appear as a broad, complex multiplet that is difficult to resolve fully without 2D NMR techniques.[8]

The Aliphatic Region: Methyl Protons (δ ~2.3 ppm)

The methyl group attached to the aromatic ring is expected to produce a sharp singlet. Its chemical shift is influenced by the aromatic ring current. Based on toluene, this signal is predicted to appear around δ 2.3 ppm.[2][3]

The Carboxylic Acid Proton (δ 10-12 ppm)

The acidic proton of the carboxylic acid group typically appears as a broad singlet in a very downfield region of the spectrum (δ 10-12 ppm or even higher).[9]

  • Broadening and Exchange: Its signal is often broad due to hydrogen bonding and chemical exchange with trace amounts of water in the NMR solvent. This peak's identity can be confirmed by a D₂O exchange experiment: upon adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, the carboxylic acid proton signal will disappear as the proton is exchanged for deuterium.[1]

Comparative Data Analysis

To ground our interpretation, we compare the predicted shifts for our target molecule with experimental data for simpler, structurally related compounds. This comparison highlights how different structural motifs contribute to the final spectrum.

Proton Environment 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid (Predicted) Toluene (Experimental) [2][3]Cyclohexanecarboxylic Acid (Experimental) [10]1-Methyl-1-cyclohexanecarboxylic Acid (Experimental) [11]
Aromatic Protons δ 7.0 - 7.5 (m, 4H)δ 7.0 - 7.2 (m, 5H)N/AN/A
Methyl Protons δ ~2.3 (s, 3H)δ ~2.3 (s, 3H)N/Aδ ~1.2 (s, 3H)
Cyclohexane Protons (α) δ ~2.0 - 2.5 (m, 4H)N/Aδ ~2.3 (m, 1H)δ ~1.9 - 2.1 (m, 4H)
Cyclohexane Protons (β, γ) δ ~1.2 - 1.9 (m, 6H)N/Aδ ~1.2 - 1.9 (m, 10H)δ ~1.2 - 1.6 (m, 6H)
Carboxylic Acid Proton δ 10 - 12 (br s, 1H)N/Aδ ~12.2 (br s, 1H)δ ~12.0 (br s, 1H)

This table illustrates how the combination of the tolyl and cyclohexanecarboxylic acid moieties influences the final predicted chemical shifts.

Visualizing Molecular Environments

The following diagram illustrates the distinct proton environments in 1-(2-methylphenyl)cyclohexane-1-carboxylic acid, which correspond to the predicted signals in the ¹H NMR spectrum.

Caption: Labeled structure of the target molecule showing distinct proton environments.

Recommended Experimental Protocol

To obtain a high-quality, reproducible ¹H NMR spectrum for structural confirmation, the following protocol is recommended. This protocol is designed to be self-validating by ensuring sample purity, proper instrument setup, and the use of an internal standard.

Sample Preparation
  • Mass Determination: Accurately weigh 5-10 mg of the solid 1-(2-methylphenyl)cyclohexane-1-carboxylic acid sample.[12] For small molecules, this amount is sufficient for a high-quality spectrum in a few minutes of acquisition time.

  • Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common first choice. If the compound has limited solubility, DMSO-d₆ or Methanol-d₄ can be used.[12] The choice of solvent can slightly alter chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, small vial. Gentle vortexing or warming may be necessary to ensure complete dissolution.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent. TMS provides a reference peak at δ 0.00 ppm.[7]

  • Transfer and Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, transfer the solution to a clean, high-quality 5 mm NMR tube. The plug will filter out any particulate matter that could degrade spectral quality.[12]

NMR Instrument Setup and Data Acquisition
  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer for better signal dispersion, which is crucial for resolving the complex multiplets in the aliphatic and aromatic regions.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Acquisition Parameters:

    • Pulse Sequence: Use a standard one-pulse (zg30 or similar) sequence.

    • Acquisition Time (aq): Set to at least 3-4 seconds to ensure good resolution.

    • Relaxation Delay (d1): Use a delay of 1-2 seconds. For quantitative measurements, a longer delay (5 x T₁) would be required.

    • Number of Scans (ns): Acquire 8 to 16 scans for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum carefully to ensure all peaks are in the positive absorptive mode.

    • Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

    • Integrate all signals. Set the integration of a well-resolved signal, such as the methyl singlet, to a value of 3 to normalize the other integrals.

Conclusion

The ¹H NMR spectrum of 1-(2-methylphenyl)cyclohexane-1-carboxylic acid is a rich source of structural information. A detailed analysis, grounded in fundamental principles and comparison with related molecules, allows for the confident assignment of all proton signals. The aromatic region reveals a complex pattern characteristic of ortho-substitution, while the aliphatic region is dominated by overlapping signals from the diastereotopic cyclohexane protons. The distinct singlets for the methyl and carboxylic acid protons serve as clear diagnostic markers. By following a robust experimental protocol, researchers can obtain high-fidelity data to unequivocally confirm the structure of this and other complex small molecules, ensuring the integrity of their scientific findings.

References

  • ResearchGate. Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. Available from: [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available from: [Link]

  • Schaefer, T., Sebastian, R., & Penner, G. H. (1985). 1H nuclear magnetic resonance spectral parameters of toluene. Implications for conformational analysis and isotope shifts. Canadian Journal of Chemistry, 63(9), 2597-2603. Available from: [Link]

  • National Center for Biotechnology Information. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. PMC. Available from: [Link]

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols, 7(4), 627-639. Available from: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting. Available from: [Link]

  • ResearchGate. 1H nuclear magnetic resonance spectral parameters of toluene. Implications for conformational analysis and isotope shifts. Available from: [Link]

  • Chemistry Stack Exchange. 1H NMR of cyclohexanecarbaldehyde. Available from: [Link]

  • National Center for Biotechnology Information. Proton Fingerprints Portray Molecular Structures: Enhanced Description of the 1H NMR Spectra of Small Molecules. PMC. Available from: [Link]

  • Anet, F. A. L., & Bourn, A. J. R. (1965). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 87(22), 5250-5251. Available from: [Link]

  • University of Regensburg. Chemical shifts. Available from: [Link]

  • University of Regensburg. 1H NMR Spectroscopy. Available from: [Link]

  • AIP Publishing. Analysis of the Proton NMR Spectrum of Toluene. Available from: [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 600 MHz, H2O, predicted). Available from: [Link]

  • The Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. Books Gateway. Available from: [Link]

  • ChemRxiv. Analysis of small molecule mixtures by super-resolved 1H NMR spectroscopy. Available from: [Link]

  • SpectraBase. Cyclohexane-carboxylic Acid. Available from: [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available from: [Link]

Sources

Comparative

A Researcher's Guide to the Structural Elucidation of 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid: An FTIR Spectroscopy Comparative Analysis

For researchers and professionals in the field of drug development and organic synthesis, the precise structural confirmation of novel molecular entities is a cornerstone of scientific rigor. This guide provides an in-de...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug development and organic synthesis, the precise structural confirmation of novel molecular entities is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic characteristics of 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid, a molecule of interest in medicinal chemistry. By delving into the theoretical underpinnings of its vibrational spectroscopy and comparing it with alternative analytical techniques, this document serves as a practical resource for its unambiguous identification.

The Molecular Fingerprint: Predicting the FTIR Spectrum

FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[1] When infrared radiation interacts with a molecule, specific frequencies are absorbed, corresponding to the stretching and bending of its chemical bonds. This absorption pattern creates a unique spectral "fingerprint."

For 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid, the expected FTIR spectrum is a composite of the vibrational modes of its three key functional components: the carboxylic acid group, the cyclohexane ring, and the ortho-substituted methylphenyl group.

Key Vibrational Modes and Their Expected Wavenumbers

The structural features of 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid give rise to a series of characteristic absorption bands in the infrared spectrum. Understanding the origin of these peaks is crucial for accurate spectral interpretation.

  • Carboxylic Acid Group (-COOH): This functional group is responsible for some of the most prominent and easily identifiable peaks in the spectrum.

    • O-H Stretch: A very broad and intense absorption band is expected in the region of 3300-2500 cm⁻¹.[2][3] This broadening is a direct consequence of intermolecular hydrogen bonding between the carboxylic acid moieties, which typically exist as dimers in the solid state.[2]

    • C=O Stretch: A strong, sharp absorption peak should appear between 1760 and 1690 cm⁻¹.[4] The exact position can be influenced by the electronic environment and hydrogen bonding.

    • C-O Stretch & O-H Bend: A medium intensity C-O stretching vibration is anticipated between 1320-1210 cm⁻¹, while O-H bending vibrations can be observed in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions.[2][3]

  • Cyclohexane Ring: The saturated aliphatic ring contributes to the spectrum primarily through its C-H bond vibrations.

    • C-H Stretch: Strong, sharp peaks are expected in the 3000-2850 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching of the C-H bonds in the CH₂ groups of the cyclohexane ring.[3]

    • C-H Bend: Methylene (CH₂) scissoring and rocking vibrations will produce absorptions in the 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹ regions, respectively.[3][5]

  • 2-Methylphenyl Group (Aromatic Ring): The ortho-substituted benzene ring has its own set of characteristic vibrations.

    • Aromatic C-H Stretch: These absorptions typically appear at wavenumbers just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹).[3]

    • Aromatic C=C Stretch: Two to three medium to weak intensity bands are expected in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions due to the stretching of the carbon-carbon double bonds within the aromatic ring.[3]

    • C-H "Out-of-Plane" (oop) Bending: The substitution pattern on the benzene ring can be inferred from the strong absorption bands in the 900-675 cm⁻¹ region. For an ortho-disubstituted ring, a strong band is expected in the 770-735 cm⁻¹ range.

The following diagram illustrates the key vibrational modes of 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid.

start Start background Acquire Background Spectrum start->background Clean Crystal sample_prep Place Sample on ATR Crystal background->sample_prep apply_pressure Apply Pressure sample_prep->apply_pressure acquire_sample Acquire Sample Spectrum apply_pressure->acquire_sample process_data Process and Analyze Data acquire_sample->process_data clean Clean ATR Crystal process_data->clean end End clean->end

Sources

Validation

A Senior Application Scientist's Guide to Validating the Purity of 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid using GC-MS

In the landscape of pharmaceutical development and chemical research, the unequivocal determination of a compound's purity is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the unequivocal determination of a compound's purity is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth, scientifically grounded protocol for the purity validation of 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid, a molecule of interest in medicinal chemistry, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). We will not only detail the "how" but, more critically, the "why" behind our methodological choices, offering a comparative perspective against other common analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for purity assessment.

The Criticality of Purity for 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid

1-(2-Methylphenyl)cyclohexane-1-carboxylic acid, a substituted cyclohexanecarboxylic acid derivative, presents a unique analytical challenge due to its structural features. The presence of a carboxylic acid group makes the molecule polar and less volatile, while the bulky substituted phenyl ring can influence its chromatographic behavior. Impurities can arise from various stages of its synthesis, including unreacted starting materials, by-products from side reactions, or degradation products. According to the International Council for Harmonisation (ICH) guidelines, specifically Q3A, which addresses impurities in new drug substances, stringent control and monitoring of these impurities are paramount.[1] The thresholds for reporting, identifying, and qualifying impurities are often in the range of 0.05% to 0.15%, necessitating highly sensitive and specific analytical methods.[1]

Why GC-MS? A Comparative Rationale

While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for purity analysis, GC-MS offers distinct advantages for this particular analyte, especially when coupled with an appropriate derivatization strategy.

FeatureGC-MSHPLCNMR
Principle Separation based on volatility and polarity, with mass-based detection.[2][3]Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2][4]Provides structural information based on the magnetic properties of atomic nuclei.[3]
Volatility Requirement High; requires derivatization for non-volatile compounds like carboxylic acids.[4][5]Not required; suitable for a wide range of compounds.[4]Not applicable.
Sensitivity Excellent, often in the picogram to femtogram range.[6]Good, but can be limited for compounds without a strong chromophore.Lower sensitivity compared to MS-based methods.
Specificity High; mass spectral data provides definitive identification of impurities.[2][3]Dependant on chromatographic resolution; co-eluting peaks can be problematic.Excellent for structural elucidation, but may not resolve closely related impurities.
Sample Preparation May require derivatization, which adds a step to the workflow.[7][8]Generally simpler, involving dissolution in a suitable solvent.[4]Simple dissolution in a deuterated solvent.
Cost-Effectiveness Generally more cost-effective in terms of solvent consumption compared to HPLC.[5]Can be expensive due to the high cost of solvents and columns.[5]High initial instrument cost.

For 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid, the key challenge is its low volatility due to the carboxylic acid group.[7] Direct injection into a GC would lead to poor peak shape, thermal degradation, and adsorption in the system.[7] This is where derivatization becomes a crucial and enabling step. By converting the polar carboxylic acid into a more volatile and thermally stable ester, we can leverage the high separation efficiency and sensitivity of GC-MS.[7][8]

Experimental Workflow: A Self-Validating System

Our approach is designed to be a self-validating system, incorporating checks and balances to ensure the reliability of the results. The overall workflow is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample 1-(2-Methylphenyl)cyclohexane -1-carboxylic acid Sample Derivatization Derivatization (e.g., with BSTFA + 1% TMCS) Sample->Derivatization Standard Reference Standard Standard->Derivatization GC_Inlet GC Inlet Derivatization->GC_Inlet Injection GC_Column GC Column GC_Inlet->GC_Column Separation MS_Detector Mass Spectrometer GC_Column->MS_Detector Detection & Ionization Chromatogram Total Ion Chromatogram (TIC) MS_Detector->Chromatogram Mass_Spectra Mass Spectra of Peaks MS_Detector->Mass_Spectra Purity_Calc Purity Calculation (% Area Normalization) Chromatogram->Purity_Calc Mass_Spectra->Purity_Calc Impurity Identification

Sources

Comparative

A Senior Application Scientist's Guide to the UV-Vis Spectral Analysis of 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid: A Comparative Analysis

Introduction: Characterizing a Niche Pharmaceutical Intermediate 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid is a molecule of interest in synthetic chemistry and drug development, combining a saturated carbocyclic ri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing a Niche Pharmaceutical Intermediate

1-(2-Methylphenyl)cyclohexane-1-carboxylic acid is a molecule of interest in synthetic chemistry and drug development, combining a saturated carbocyclic ring with an aromatic carboxylic acid moiety. Its analysis is crucial for purity assessment, quantification, and stability studies. While a suite of analytical techniques can be employed, Ultraviolet-Visible (UV-Vis) spectroscopy presents a rapid, non-destructive, and cost-effective method for preliminary analysis and quantification.

This guide provides an in-depth analysis of the expected UV-Vis absorption characteristics of this compound, explores the critical experimental parameters that influence the spectral output, and objectively compares this technique with orthogonal methods such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Section 1: Theoretical UV-Vis Absorption Profile

Direct experimental UV-Vis spectra for 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid are not widely published. However, a robust theoretical profile can be derived by analyzing its structure. The molecule's UV absorption is almost exclusively dictated by the 2-methylphenyl (o-tolyl) group , which acts as the primary chromophore. The cyclohexanecarboxylic acid portion is attached to the phenyl ring via a non-conjugated sp³-hybridized carbon, meaning it does not participate in the π-electron system and will not significantly influence the position of the principal absorption bands. The carboxylic acid group itself possesses a weak n→π* transition, typically occurring at a low wavelength (200–215 nm), which is often masked by stronger absorptions or solvent cut-offs[1].

The absorption spectrum is therefore expected to be very similar to that of toluene or o-toluic acid. The key electronic transitions are the π→π* transitions within the benzene ring. These manifest as two primary absorption bands:

  • The E-band (Ethylenic): A strong absorption band, typically observed between 200-230 nm. This band arises from the excitation of electrons in the delocalized π-system of the benzene ring.

  • The B-band (Benzenoid): A much weaker, broad band occurring at longer wavelengths, typically between 250-280 nm. This band is characterized by distinct vibrational fine structure, especially when measured in non-polar solvents[2][3]. The substitution on the benzene ring makes this transition more allowed than in unsubstituted benzene, increasing its intensity.

Based on analogs like toluene, which exhibits a maximum absorbance at approximately 269 nm in hexane, a similar profile is predicted for the target compound[2][4][5].

Hypothetical Spectral Data

The following table summarizes the expected absorption maxima (λmax) for 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid when dissolved in a non-polar solvent like cyclohexane.

BandExpected λmax Range (nm)Molar Absorptivity (ε)Transition TypeStructural Origin
E-Band 220 - 230High (~5,000 - 10,000 L mol⁻¹ cm⁻¹)π → πSubstituted Phenyl Ring
B-Band 265 - 275Low (~200 - 500 L mol⁻¹ cm⁻¹)π → π (Forbidden)Substituted Phenyl Ring

Section 2: Causality Behind Experimental Choices: The Impact of Solvent and pH

The utility of a UV-Vis spectrum is critically dependent on the experimental conditions. The choice of solvent and the control of pH are not arbitrary; they are deliberate choices made to optimize the quality and reproducibility of the data.

The Critical Role of the Solvent

The solvent can profoundly alter the position, intensity, and fine structure of absorption bands[6][7][8].

  • Non-Polar Solvents (e.g., Hexane, Cyclohexane): These solvents interact minimally with the solute. This lack of strong interaction preserves the distinct vibrational energy levels of the electronic states, resulting in a well-resolved fine structure, particularly for the B-band. For structural confirmation, a non-polar solvent is the superior choice as it yields a more detailed and characteristic spectrum[8].

  • Polar Solvents (e.g., Ethanol, Methanol, Water): Polar solvents, especially those capable of hydrogen bonding, interact strongly with the solute. These interactions can blur the vibrational fine structure, causing the sharp peaks of the B-band to coalesce into a single, broad peak[7][8]. This phenomenon occurs because the solvent molecules create a heterogeneous microenvironment around the chromophore, smearing out the distinct vibrational levels. While polar solvents are often necessary for solubility, the resulting loss of detail is a significant trade-off.

The Influence of pH

The carboxylic acid moiety introduces pH-dependence to the spectrum. In acidic or neutral solutions, the group exists in its protonated form (-COOH). In a basic medium (pH > pKa), it deprotonates to form the carboxylate anion (-COO⁻). This change can induce a spectral shift :

  • Hypsochromic Shift (Blue Shift): Deprotonation can sometimes lead to a shift to shorter wavelengths.

  • Bathochromic Shift (Red Shift): More commonly for phenols and related compounds, deprotonation leads to a shift to longer wavelengths due to increased resonance stabilization of the excited state[6].

For 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid, the effect is expected to be subtle as the carboxyl group is not directly conjugated with the ring. However, for rigorous quantitative analysis, especially in polar, protic solvents, the solution must be buffered to ensure all molecules are in a single, consistent ionization state.

Section 3: A Comparative Guide: UV-Vis Spectroscopy vs. Alternative Techniques

UV-Vis spectroscopy is an excellent tool for quantification and simple purity checks but falls short in providing detailed structural information. Researchers must select their analytical tools based on the specific question they aim to answer.

FeatureUV-Vis SpectroscopyHPLC-UVGC-MSNMR Spectroscopy
Primary Use Quantification (Beer's Law), Purity checkSeparation & QuantificationSeparation & IdentificationStructural Elucidation
Information Electronic transitions, ConcentrationRetention time, Purity, ConcentrationRetention time, Mass-to-charge ratioChemical environment of nuclei (¹H, ¹³C)
Strengths Simple, fast, low cost, non-destructiveHigh resolution for complex mixturesHigh sensitivity, definitive identificationUnambiguous structure determination
Limitations Low specificity, not for structural IDRequires soluble/volatile samplesRequires volatile/thermally stable samplesLower sensitivity, expensive, complex data
Ideal For... Checking concentration of a known pure sample.Assessing the purity of a synthetic batch.Identifying volatile impurities or byproducts.Confirming the identity of a new compound.
Decision Logic for Method Selection

The choice of analytical technique should be guided by the experimental objective. The following decision tree illustrates a logical workflow for analyzing a sample of 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid.

MethodSelection Start What is the primary analytical goal? Quantify Quantify a known, pure compound? Start->Quantify Concentration Separate Assess purity or analyze a mixture? Start->Separate Purity Identify Identify an unknown compound or impurity? Start->Identify Identity Structure Determine the precise molecular structure? Start->Structure Structure UVVis Use UV-Vis Spectroscopy Quantify->UVVis HPLC Use HPLC-UV Separate->HPLC GCMS Use GC-MS (if volatile) Identify->GCMS NMR Use NMR Spectroscopy Structure->NMR

Caption: Decision tree for selecting an analytical technique.

Section 4: Standard Operating Protocol: UV-Vis Spectrum Acquisition

This protocol outlines the steps for acquiring a high-quality UV-Vis absorption spectrum of 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid. The causality for each step is explained to ensure a self-validating system.

Objective: To obtain an accurate UV-Vis absorption spectrum for qualitative and quantitative analysis.

Materials:

  • 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid sample

  • Spectroscopic grade solvent (e.g., cyclohexane for fine structure, or ethanol for general purpose)

  • Calibrated dual-beam UV-Vis spectrophotometer

  • Matched pair of 1 cm path length quartz cuvettes

  • Volumetric flasks and pipettes

Workflow Diagram

ProtocolWorkflow cluster_prep Sample & Instrument Preparation cluster_cal Calibration & Measurement cluster_analysis Data Analysis A 1. Prepare Stock Solution (e.g., 1 mg/mL in solvent) B 2. Prepare Working Dilution (Target Abs ~0.5-1.0) A->B F 6. Replace sample cuvette with diluted analyte solution B->F C 3. Warm up Spectrophotometer (Allow lamps to stabilize) D 4. Fill both cuvettes with blank solvent C->D E 5. Perform Baseline Correction (Autozero across scan range) D->E E->F G 7. Acquire Spectrum (Scan from 400 nm to 200 nm) F->G H 8. Identify λmax G->H I 9. Record Absorbance at λmax H->I

Caption: Experimental workflow for UV-Vis spectral acquisition.

Step-by-Step Methodology
  • Solvent Selection: Choose a solvent that is transparent in the desired wavelength range (>200 nm) and in which the analyte is soluble. For this compound, cyclohexane is recommended for resolving fine structure.

    • Causality: The solvent must not absorb light in the same region as the analyte, as this would interfere with the measurement. Cyclohexane's non-polar nature minimizes solute-solvent interactions that broaden spectral features.

  • Sample Preparation:

    • Accurately weigh a small amount of the compound and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration.

    • Perform a serial dilution to prepare a working solution. The ideal concentration should yield a maximum absorbance between 0.5 and 1.0 AU.

    • Causality: This absorbance range ensures the measurement is within the linear range of the detector as defined by the Beer-Lambert Law, maximizing accuracy and minimizing instrumental noise.

  • Instrument Preparation:

    • Power on the spectrophotometer and its lamps (Deuterium for UV, Tungsten for visible) and allow at least 30 minutes for stabilization.

    • Causality: Lamp output can drift until thermal equilibrium is reached. A stabilization period is essential for a stable, low-noise baseline.

  • Baseline Correction (Blanking):

    • Fill both the sample and reference cuvettes with the pure solvent.

    • Place them in the spectrophotometer and run a baseline scan across the desired wavelength range (e.g., 400 nm to 200 nm). The instrument will store this as a zero-absorbance reference.

    • Causality: This step digitally subtracts any absorbance from the solvent and minor imperfections or mismatches in the cuvettes, ensuring that the final spectrum is solely due to the analyte.

  • Sample Measurement:

    • Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution.

    • Place it back into the sample holder. Do not disturb the reference cuvette.

    • Initiate the sample scan.

  • Data Analysis:

    • The resulting spectrum should be saved and processed. Identify the wavelength(s) of maximum absorbance (λmax).

    • The absorbance value at λmax can be used for quantification if a calibration curve has been established.

Conclusion

The UV-Vis analysis of 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid is a powerful, accessible technique governed by the electronic transitions of its 2-methylphenyl chromophore. A successful analysis hinges on understanding the theoretical basis of its absorption and meticulously controlling experimental variables, particularly the choice of solvent. While UV-Vis spectroscopy is an invaluable tool for rapid quantification, it should be used within a larger analytical framework, complemented by separative and structure-elucidating techniques like HPLC, MS, and NMR to achieve comprehensive characterization.

References

  • PubChem. (n.d.). Phenylacetic acid. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link][9]

  • Starna Scientific. (n.d.). Toluene in Hexane (265-270 nm). Retrieved February 23, 2026, from [Link][2]

  • NIST. (n.d.). Toluene. NIST Chemistry WebBook. Retrieved February 23, 2026, from [Link][4]

  • Wang, J., Dong, Y. H., Zhou, T., & Zhang, L. H. (2012). Figure: (A) UV spectrum. (B) High-resolution MS spectrum. (C) The predicted chemical structure of the purified chemical inhibitor phenylacetic acid. ResearchGate. Retrieved February 23, 2026, from [Link][10]

  • Sharma, U. K., & Jacob, S. (2016). Solvents and solvent effect in UV - Vis Spectroscopy. SlideShare. Retrieved February 23, 2026, from [Link][6]

  • Singh, A., et al. (2019). Development of a Toluene Detector Based on Deep UV Absorption Spectrophotometry Using Glass and Aluminum Capillary Tube Gas Cells with a LED Source. MDPI. Retrieved February 23, 2026, from [Link][3]

  • Evergreensino. (2025). What analytical methods are used to determine O - Toluic Acid?. Blog. Retrieved February 23, 2026, from [Link][11]

  • ResearchGate. (n.d.). UV absorption spectra of toluene-water solutions. Retrieved February 23, 2026, from [Link][12]

  • NIST. (n.d.). Benzeneacetic acid. NIST Chemistry WebBook. Retrieved February 23, 2026, from [Link][13]

  • Scribd. (n.d.). Solvent Effects in UV-Vis Spectroscopy. Retrieved February 23, 2026, from [Link][7]

  • SpectraBase. (n.d.). o-Toluic acid - Optional[FTIR] - Spectrum. Retrieved February 23, 2026, from [Link][14]

  • PubChem. (n.d.). 2-Methylbenzoic acid. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link][15]

  • Chemistry LibreTexts. (2023). 2.4: Effect of Solvent. Retrieved February 23, 2026, from [Link][16]

  • Wikipedia. (n.d.). o-Toluic acid. Retrieved February 23, 2026, from [Link][17]

  • E-learning. (2019). What is Effect of Solvent on UV Absorption Spectra. Retrieved February 23, 2026, from [Link][8]

  • NIST. (n.d.). o-Toluic acid, oct-3-en-2-yl ester. NIST Chemistry WebBook. Retrieved February 23, 2026, from [Link][18]

  • Wikimedia Commons. (n.d.). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene. Retrieved February 23, 2026, from [Link][19]

  • ResearchGate. (n.d.). UV-vis absorption spectra of all compounds in cyclohexane. Retrieved February 23, 2026, from [Link][20]

  • NIST. (n.d.). Benzeneacetic acid. NIST Chemistry WebBook. Retrieved February 23, 2026, from [Link][21]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 1,4-Cyclohexanedicarboxylic Acid. Retrieved February 23, 2026, from [Link][22]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved February 23, 2026, from [Link][23]

  • JoVE. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Moodle. Retrieved February 23, 2026, from [Link][1]

  • ResearchGate. (n.d.). UV-vis absorption spectra of (a) 1d and (c) 2c in cyclohexane. Retrieved February 23, 2026, from [Link][24]

  • Chemistry LibreTexts. (2022). 2.3: UV-Visible Spectroscopy of Organic Compounds. Retrieved February 23, 2026, from [Link][25]

Sources

Safety & Regulatory Compliance

Safety

Laboratory Disposal Guide: 1-(2-Methylphenyl)cyclohexane-1-carboxylic Acid

Executive Summary & Operational Context Proper disposal of 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid (CAS 10398-50-2) requires a nuanced understanding of its physicochemical properties. Unlike simple mineral acids,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

Proper disposal of 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid (CAS 10398-50-2) requires a nuanced understanding of its physicochemical properties. Unlike simple mineral acids, this compound features a lipophilic cyclohexane ring and a methylated aromatic ring (o-tolyl group).

Crucial Operational Insight: Do not treat this merely as "acid waste." Its significant lipophilicity means it resists biodegradation in standard municipal water treatment systems. Therefore, drain disposal is strictly prohibited , regardless of pH neutralization. The only compliant disposal route is high-temperature incineration via a licensed hazardous waste contractor.

This guide outlines the segregation, packaging, and labeling protocols required to maintain a self-validating safety workflow in your laboratory.

Chemical Profile & Hazard Identification

Before initiating disposal, verify the material against the following profile to ensure accurate waste stream characterization.

ParameterDataOperational Implication
CAS Number 10398-50-2Unique identifier for waste manifests.
Formula C₁₄H₁₈O₂High carbon content; suitable for high-BTU incineration.
Molecular Weight 218.29 g/mol Non-volatile solid at room temperature.
Acidity (pKa) ~4.5 - 5.0 (Predicted)Weak acid; incompatible with strong bases and oxidizers.
Physical State Solid (Crystalline)Dust generation is a primary inhalation risk during transfer.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)PPE (Nitrile gloves, safety glasses) is mandatory.
RCRA Status Non-Listed (unless characteristic D002)Manage as Non-Regulated Chemical Waste or Organic Acid Waste depending on local statutes.
Pre-Disposal: Segregation & Compatibility Logic

The most common cause of laboratory accidents involving organic acids is improper segregation. 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid contains an oxidizable carbon skeleton.

The Danger of Oxidizers: Never store or dispose of this compound with Nitric Acid or Perchlorates . The reaction between the electron-rich aromatic ring and strong oxidizing acids can be hypergolic (spontaneously igniting) or generate explosive nitrated intermediates.

Visualizing the Segregation Workflow:

SegregationLogic Start Waste: 1-(2-Methylphenyl) cyclohexane-1-carboxylic acid CheckState Physical State? Start->CheckState Solid Solid Waste CheckState->Solid Liquid Liquid Solution (Solvent Contaminated) CheckState->Liquid CompatCheck Compatibility Check Solid->CompatCheck Liquid->CompatCheck Oxidizer Is Waste Stream Oxidizing? (e.g., HNO3) CompatCheck->Oxidizer Base Is Waste Stream Basic? (e.g., NaOH) Oxidizer->Base No Action_Segregate STOP: Segregate Immediately. Do Not Mix. Oxidizer->Action_Segregate Yes Halogen Halogenated Solvents? Base->Halogen No Base->Action_Segregate Yes (Exothermic Risk) Action_Combine Proceed to Accumulation Halogen->Action_Combine Yes (Segregate as Halogenated) Halogen->Action_Combine No (Non-Halogenated Organic)

Figure 1: Decision logic for segregating organic acid waste. Note that mixing with oxidizers is the critical failure point to avoid.

Detailed Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Compound)

Use this for expired shelf stock or surplus solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. Avoid metal containers, as long-term contact with carboxylic acids can cause corrosion.[2]

  • Transfer:

    • Perform transfer in a chemical fume hood to capture dust.

    • Do not fill the container >90% full.

  • Labeling:

    • Apply a hazardous waste tag immediately.

    • Chemical Name: Write the full name. Do not use abbreviations or structures.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

    • pH: Mark as "Acidic" (if the tag requires pH specification).

  • Secondary Containment: Place the sealed container in a secondary plastic tray until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for solutions containing the acid dissolved in solvents (e.g., DCM, Ethyl Acetate).

  • Solvent Identification: Determine if the solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Methanol, Ethyl Acetate).

  • Stream Selection:

    • If Halogenated: Dispose in the "Halogenated Organic Waste" carboy.

    • If Non-Halogenated: Dispose in the "Non-Halogenated/Combustible" carboy.

  • pH Check: Although organic solvents often mask pH, ensure no strong bases were added to this specific waste stream previously to prevent heat generation.

  • Documentation: On the waste log, list "1-(2-Methylphenyl)cyclohexane-1-carboxylic acid" as a trace contaminant (<5% usually).

Regulatory Classification (RCRA)

In the United States, this compound is not a "Listed Waste" (P or U list). However, the generator is responsible for determining if it exhibits "Characteristic" hazards.

  • Corrosivity (D002): Solid organic acids generally do not meet the definition of D002 (aqueous pH < 2) unless dissolved. However, for safety, we manage it as Corrosive/Acidic .

  • Toxicity (D004-D043): This specific compound is not on the TCLP list.

  • Ignitability (D001): Not applicable to the solid, but applicable if dissolved in flammable solvents.

Recommended Waste Code Assignment:

  • Solid: Non-Regulated Chemical Waste (Label as: Organic Solid, Acidic).

  • Solution: D001 (Ignitable) or F002/F003 (Solvent constituents).

Emergency Spill Response

If a spill occurs outside the fume hood:

  • Isolate: Evacuate the immediate area.

  • PPE: Don nitrile gloves, lab coat, and safety goggles. Wear a dust mask (N95) if powder is airborne.

  • Neutralization (The "Dry" Method):

    • Do not spray water directly on the solid (this spreads the contamination).

    • Cover the spill with Sodium Carbonate (Soda Ash) or Sodium Bicarbonate .

    • Dampen slightly with paper towels to initiate neutralization (CO₂ bubbles may form).

  • Collection: Scoop the resulting paste into a waste container labeled "Spill Debris - Organic Acid."

  • Clean: Wash the surface with soap and water.

References
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261.[3]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12860583: 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid.

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS).[4]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Methylphenyl)cyclohexane-1-carboxylic acid
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